Technical Documentation Center

N-butylthian-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-butylthian-4-amine

Core Science & Biosynthesis

Foundational

N-Butylthian-4-amine: A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis

Executive Summary N-butylthian-4-amine (Synonym: N-butyltetrahydro-2H-thiopyran-4-amine; CAS: 52162-97-7) is a highly versatile, conformationally restricted secondary amine utilized extensively as a building block in adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-butylthian-4-amine (Synonym: N-butyltetrahydro-2H-thiopyran-4-amine; CAS: 52162-97-7) is a highly versatile, conformationally restricted secondary amine utilized extensively as a building block in advanced organic synthesis and medicinal chemistry[1]. Featuring a saturated six-membered thiane (thiopyran) ring coupled with a lipophilic butyl chain, this scaffold is increasingly recognized for its ability to modulate physicochemical properties in drug design.

Unlike traditional piperidine or cyclohexane rings, the thiane system introduces a sulfur atom that can be strategically oxidized to sulfoxides, sulfones, or sulfoximines[2]. This unique metabolic handle allows drug development professionals to fine-tune a molecule's Topological Polar Surface Area (TPSA), hydrogen-bonding capacity, and target binding affinity without altering the core carbon framework.

Chemical Structure & Physicochemical Profiling

Understanding the physicochemical baseline of N-butylthian-4-amine is critical for predicting its behavior in biological systems and synthetic workflows. The table below summarizes its core metrics and their direct causality in drug design.

PropertyValueCausality / Impact in Drug Design
CAS Number 52162-97-7[1]Standardized identification for regulatory tracking and procurement.
Molecular Formula C9H19NS[3]Defines the aliphatic and heteroatomic composition.
Molecular Weight 173.32 g/mol [3]Highly ligand-efficient (LE); leaves ample molecular weight budget for downstream functionalization without violating Lipinski's Rule of 5.
LogP (Estimated) ~2.5 - 3.0The lipophilic butyl chain enhances membrane permeability, making it an ideal moiety for central nervous system (CNS) penetrating agents[4].
pKa (Secondary Amine) ~9.5 - 10.0Ensures the amine is protonated at physiological pH (7.4), promoting strong electrostatic interactions with target aspartate or glutamate residues.
Ring System Tetrahydro-2H-thiopyranActs as a bioisostere to piperidine. It removes a basic nitrogen to lower overall molecular basicity while introducing a metabolically modulable sulfur atom[2].

Structural Causality & Applications in Medicinal Chemistry

As a Senior Application Scientist, it is vital to look beyond the basic structure and understand why this specific scaffold is selected during hit-to-lead optimization.

Neurological and CNS Targeting

The combination of the basic secondary amine and the lipophilic butyl chain creates an optimal pharmacophore for crossing the blood-brain barrier (BBB). Thian-4-amine derivatives are frequently utilized in pharmaceutical development targeting neurological disorders due to their ability to modulate neurotransmitter systems (e.g., acting as monoamine reuptake inhibitors or receptor antagonists)[4].

Amide Coupling for Bioactive Libraries

The secondary amine of N-butylthian-4-amine is a potent nucleophile, making it an excellent candidate for amide coupling reactions with functionalized carboxylic acids or acyl chlorides. This reactivity is leveraged to synthesize complex libraries, including compounds investigated for antimicrobial and anticonvulsant properties[5].

The "Sulfur Advantage": Sulfoximines and TPSA Tuning

One of the most profound advantages of the thiane ring is its oxidation potential. In modern drug discovery, the sulfur atom is frequently oxidized to generate sulfoximines—a functional group that offers high chemical stability, favorable aqueous solubility, and unique hydrogen-bond acceptor/donor functionalities[2]. This allows researchers to take a lipophilic hit compound and systematically increase its polarity to improve oral bioavailability.

OxidationPathway Base N-butylthian-4-amine (Thioether, Low TPSA) Sulfoxide Sulfoxide Derivative (Chiral Center, Med TPSA) Base->Sulfoxide mCPBA (1 eq) 0°C Sulfone Sulfone Derivative (H-Bond Acceptor, High TPSA) Sulfoxide->Sulfone mCPBA (Excess) RT Sulfoximine Sulfoximine Derivative (Clinical Scaffold) Sulfoxide->Sulfoximine Imidation (e.g., Rh-catalyzed)

Caption: Metabolic and synthetic oxidation pathways of the thiane scaffold for TPSA tuning.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).

Protocol A: Synthesis of N-Butylthian-4-amine via Reductive Amination

Causality & Design: The synthesis utilizes the reductive amination of tetrahydro-4H-thiopyran-4-one with n-butylamine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent over sodium borohydride (NaBH4). The electron-withdrawing acetate groups on STAB significantly reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting ketone into an alcohol. This allows the transient imine to fully form before being selectively reduced.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 equivalent of tetrahydro-4H-thiopyran-4-one and 1.1 equivalents of n-butylamine in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is chosen for its optimal dielectric constant, which stabilizes the charged iminium intermediate.

  • Catalysis: Add 1.0 equivalent of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C and add 1.5 equivalents of STAB in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validating System (IPC & QC):

  • IPC: Monitor the reaction via LC-MS. The mass shift from the ketone (m/z 116) to the imine (m/z 171) must plateau before STAB addition.

  • QC: Post-workup 1 H-NMR must show the disappearance of the ketone α -protons and the appearance of a distinct multiplet at ~2.6 ppm, corresponding to the methine proton at the C4 position of the newly formed thiane ring.

SynthesisWorkflow Ketone Tetrahydro-4H- thiopyran-4-one Imine Imine Intermediate (Transient) Ketone->Imine AcOH (cat.) DCE, RT Amine n-Butylamine Amine->Imine Product N-butylthian-4-amine (Target) Imine->Product NaBH(OAc)3 Reductive Amination

Caption: Synthetic workflow for N-butylthian-4-amine via reductive amination.

Protocol B: Oxidation to Sulfone Derivatives for Scaffold Functionalization

Causality & Design: To utilize the "sulfur advantage," the thioether can be oxidized. However, the secondary amine must first be protected to prevent unwanted N-oxidation or degradation.

Step-by-Step Methodology:

  • Protection: React N-butylthian-4-amine with 1.2 equivalents of Boc-anhydride (Boc2O) and 2.0 equivalents of triethylamine (TEA) in DCM at room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture containing the Boc-protected intermediate to 0°C. Slowly add 2.5 equivalents of m-chloroperoxybenzoic acid (mCPBA). The excess oxidant ensures complete conversion past the sulfoxide stage to the target sulfone. Stir for 6 hours at room temperature.

  • Deprotection: Quench with saturated Na2S2O3 to destroy excess oxidant. Extract, concentrate, and treat the crude residue with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group.

Self-Validating System (IPC & QC):

  • IPC: TLC monitoring using a KMnO4 stain is critical here; the starting thioether will rapidly reduce KMnO4 (appearing as a bright yellow spot on a purple background), whereas the fully oxidized sulfone will not.

  • QC: Final LC-MS will confirm a +32 Da mass shift corresponding to the addition of two oxygen atoms to the sulfur center.

Sources

Exploratory

Pharmacokinetic Profiling of N-Butylthian-4-amine Derivatives: A Comprehensive Guide to ADME Evaluation and Optimization

Introduction: The Promise and Peril of the Thiane Scaffold N-butylthian-4-amine derivatives represent a highly versatile class of basic, lipophilic scaffolds frequently explored in central nervous system (CNS) drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Peril of the Thiane Scaffold

N-butylthian-4-amine derivatives represent a highly versatile class of basic, lipophilic scaffolds frequently explored in central nervous system (CNS) drug discovery and antiparasitic research. The structural combination of a cyclic thioether (the thiane ring) and a secondary alkylamine provides an excellent vector for crossing the blood-brain barrier (BBB).

However, the exact physicochemical properties that drive target engagement also introduce profound Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. As drug developers, we must navigate two primary metabolic "soft spots": the highly oxidizable sulfur atom within the thiane ring, and the sterically accessible N-butyl chain which is prone to rapid enzymatic cleavage.

This whitepaper provides an authoritative, mechanistic guide to profiling the pharmacokinetics of N-butylthian-4-amine derivatives. Rather than merely outlining standard assays, we will dissect the causality behind these experimental choices, ensuring your screening cascade is both predictive and self-validating.

Metabolic Vulnerabilities: S-Oxidation and N-Dealkylation

The clearance ( CL ) of N-butylthian-4-amine derivatives is predominantly hepatic, driven by two distinct Phase I metabolic pathways. Understanding these pathways is critical for interpreting in vitro intrinsic clearance ( CLint​ ) data.

Thiane S-Oxidation

The sulfur heteroatom in the thiane ring is highly susceptible to oxidation, yielding chiral sulfoxides and, subsequently, achiral sulfones. This reaction is catalyzed by both Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs) [1]. Because FMOs are heat-labile and have a higher optimal pH (pH 8.4) than CYPs (pH 7.4), standard human liver microsome (HLM) assays often underpredict the in vivo clearance of thianes if FMOs are the primary drivers of oxidation. The resulting sulfoxides can undergo redox cycling, while sulfones are highly polar, dead-end metabolites that are rapidly excreted renally.

CYP3A4-Mediated N-Dealkylation

Secondary amines with linear alkyl chains, such as the N-butyl group, are classic substrates for CYP3A4-mediated N-dealkylation [2]. The heme iron of CYP3A4 abstracts a hydrogen from the α -carbon of the butyl chain, forming a transient carbinolamine intermediate. This intermediate spontaneously collapses into the primary amine (4-aminothiane) and butyraldehyde [3].

MetabolicPathway Parent N-Butylthian-4-amine S_Oxide Thiane S-Oxide Parent->S_Oxide FMO / CYP (S-Oxidation) Dealkylated 4-Aminothiane Parent->Dealkylated CYP3A4 (N-Dealkylation) Aldehyde Butyraldehyde Parent->Aldehyde CYP3A4 (N-Dealkylation) S_Dioxide Thiane S,S-Dioxide S_Oxide->S_Dioxide CYP / FMO (Further Oxidation)

Major metabolic pathways of N-butylthian-4-amine derivatives.

Core Experimental Methodologies

To accurately capture the PK profile of these derivatives, we must employ self-validating experimental systems. Below are the definitive protocols for evaluating metabolism and permeability.

Protocol: FMO/CYP-Optimized Microsomal Stability Assay

Standard HLM assays run at pH 7.4 will capture CYP3A4 N-dealkylation but may miss FMO-driven S-oxidation. This protocol utilizes a dual-buffer system to capture the full metabolic picture.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare two 100 mM potassium phosphate buffers: one adjusted to pH 7.4 (CYP optimal) and one to pH 8.4 (FMO optimal).

  • Microsome Thawing: Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve heat-labile FMO activity.

  • Incubation Mixture: In a 96-well plate, combine HLMs (final concentration 0.5 mg/mL) and the N-butylthian-4-amine derivative (final concentration 1 µM, keeping organic solvent <0.5% to prevent CYP inhibition) in both buffer systems.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium, preventing a lag phase in enzyme kinetics.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the enzymes, halting the reaction, while the internal standard corrects for volumetric errors and LC-MS/MS matrix effects.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition as well as +16 Da (S-oxide) and +32 Da (S,S-dioxide) transitions.

Protocol: Bidirectional Caco-2 Permeability Assay

Because N-butylthian-4-amines are basic and lipophilic, they are highly permeable but are also frequent substrates for P-glycoprotein (P-gp) efflux transporters. A bidirectional Caco-2 assay is mandatory.

Step-by-Step Workflow:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω⋅cm2 are used. Causality: This acts as a self-validating gate; low TEER indicates compromised tight junctions, which would artificially inflate passive permeability data.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM compound to the apical chamber (pH 6.5, mimicking intestinal lumen).

    • Basolateral to Apical (B-A): Add 10 µM compound to the basolateral chamber (pH 7.4, mimicking systemic circulation).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from both the donor and receiver compartments.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

Quantitative Data Presentation & SAR Trends

By systematically modifying the N-butylthian-4-amine scaffold, we can observe distinct Structure-Activity Relationships (SAR) regarding pharmacokinetics. The table below summarizes representative data illustrating how structural modifications impact clearance and half-life.

Compound DerivativeTarget Modification CLint​ (HLM, µL/min/mg)Half-life ( t1/2​ , min)Efflux Ratio (Caco-2)Major Observed Metabolite
N-Butylthian-4-amine Unmodified Parent45.215.31.8Thiane S-oxide, 4-Aminothiane
N-Methylthian-4-amine Shortened N-alkyl chain28.424.41.2Thiane S-oxide
N-Butyl-2,2-dimethylthian-4-amine Steric hindrance near sulfur12.157.22.44-Aminothiane
N-Butylthian-4-amine S,S-dioxide Pre-oxidized sulfur (Sulfone)< 5.0> 120.00.94-Aminothiane

Note: Steric hindrance adjacent to the sulfur atom (e.g., 2,2-dimethyl substitution) significantly reduces S-oxidation, shifting the metabolic burden entirely to CYP3A4-mediated N-dealkylation. Conversely, pre-oxidizing the ring to a sulfone yields a metabolically stable, albeit highly polar, derivative.

The Hit-to-Lead PK Screening Cascade

To efficiently optimize N-butylthian-4-amine derivatives, a structured screening cascade must be implemented. This ensures that only compounds with sufficient metabolic stability and BBB permeability progress to resource-intensive in vivo efficacy models.

PKCascade Tier1 Tier 1: In Vitro ADME HLM, Caco-2, PPB Tier2 Tier 2: In Vivo PK Rodent IV/PO Tier1->Tier2 Tier3 Tier 3: CNS Penetration Brain/Plasma Ratio Tier2->Tier3 Tier4 Tier 4: Lead Optimization Block Soft Spots Tier3->Tier4

Hit-to-lead pharmacokinetic screening cascade.

Distribution Considerations (Tier 1 to Tier 3)

Due to their lipophilicity, N-butylthian-4-amines often exhibit high Plasma Protein Binding (PPB), frequently >95%. When advancing from Tier 2 to Tier 3, it is not enough to simply measure total brain concentration. Researchers must utilize equilibrium dialysis to determine the unbound fraction in the brain ( fu,brain​ ). The true driver of CNS efficacy is the free brain concentration, not the total tissue accumulation.

Conclusion

The N-butylthian-4-amine scaffold is a powerful chemical starting point, but its utility is strictly governed by its pharmacokinetic profile. By rigorously applying dual-buffer microsomal assays to capture FMO/CYP interplay, utilizing bidirectional Caco-2 models to monitor P-gp efflux, and strategically blocking metabolic soft spots, drug development professionals can successfully optimize these derivatives into robust clinical candidates.

References

  • - Anais da Academia Brasileira de Ciências (SciELO). Discusses the enzymatic S-oxidation of thianes and cyclic thioethers by various monooxygenases and whole-cell biocatalysts. 2. - Biochemistry (ACS Publications). Details the kinetic mechanisms and protocols for evaluating CYP3A4-mediated N-dealkylation of secondary and tertiary amines.

  • - Molecules (MDPI). A comprehensive review of the chemical and enzymatic pathways governing the cleavage of N-alkyl chains, including CYP450-mediated carbinolamine formation.

Foundational

Thermodynamic Stability and Conformational Dynamics of N-Butylthian-4-amine Compounds: A Technical Guide

Executive Summary As drug developers increasingly seek to escape "flatland" (sp²-rich chemical space) to improve clinical success rates, saturated heterocycles like tetrahydro-2H-thiopyrans (thianes) have emerged as high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug developers increasingly seek to escape "flatland" (sp²-rich chemical space) to improve clinical success rates, saturated heterocycles like tetrahydro-2H-thiopyrans (thianes) have emerged as highly valuable bioisosteres for piperidines and cyclohexanes[1]. N-butylthian-4-amine (CAS 52162-97-7) represents a critical structural motif in this space. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, conformational equilibrium, and oxidative profiling of N-butylthian-4-amine compounds, equipping application scientists with field-proven experimental workflows.

Structural and Thermodynamic Foundations

The thermodynamic stability of thiane derivatives is fundamentally governed by their conformational dynamics. The sulfur atom introduces unique geometric parameters that distinguish thianes from their carbocyclic counterparts.

Unlike cyclohexane, where the C–C bond length is 1.54 Å, the thiane ring features longer C–S bonds (~1.81 Å) and a smaller C–S–C bond angle (~98°). This structural perturbation flattens the chair conformation, expanding the internal ring angles and significantly altering 1,3-diaxial interactions[2]. Consequently, the conformational free energy difference (ΔG°, or A-value) for a substituent at the 4-position of a thiane is governed by a delicate balance of steric repulsion and solvent effects.

For N-butylthian-4-amine, the bulky N-butylamino group strongly prefers the equatorial position to minimize steric repulsion with the axial protons at C2 and C6. Computational and experimental studies on related 4-alkyl and 4-amino thianes demonstrate that these repulsive steric interactions are the primary drivers of the equatorial preference, yielding conformational free energies highly comparable to methylcyclohexane[3].

Oxidative Stability and Diastereoselectivity

Beyond conformational equilibrium, the thermodynamic stability of the thiane core is defined by its susceptibility to S-oxidation. The sulfur atom is highly nucleophilic and readily oxidizes to sulfoxides and sulfones. When N-butylthian-4-amine undergoes oxidation, the process is diastereoselective. The formation of trans- and cis-sulfoxides depends on the spatial orientation of the 4-amino group and the trajectory of the oxidant. In the solid state, isomerically pure sulfoxides of 4-aminothianes often adopt chair-shaped conformations with the sulfoxide oxygen occupying the axial position, heavily stabilized by intermolecular hydrogen bonding[4].

Workflow Eq N-Butylthian-4-amine (Equatorial Conformer) Ax N-Butylthian-4-amine (Axial Conformer) Eq->Ax Ring Inversion (High Barrier at Low Temp) Ox S-Oxidation Transition State (Peroxide/Catalyst) Eq->Ox [O] Attack Ax->Ox [O] Attack Trans Trans-Sulfoxide (Thermodynamically Stable) Ox->Trans Major Pathway (Steric Relief) Cis Cis-Sulfoxide (Kinetically Favored) Ox->Cis Minor Pathway

Thermodynamic equilibrium and diastereoselective oxidation pathways.

Experimental Workflows for Stability Profiling

To accurately profile the thermodynamic parameters of N-butylthian-4-amine, researchers must employ rigorous, self-validating analytical protocols.

Protocol 1: Low-Temperature NMR for Conformational Thermodynamics

Objective: To quantify the conformational free energy (ΔG°) between the axial and equatorial forms.

  • Sample Preparation: Dissolve 15 mg of N-butylthian-4-amine in 0.6 mL of CD₂Cl₂.

    • Causality: CD₂Cl₂ is selected because it maintains a low freezing point (-97 °C) and provides sufficient dielectric solvation to stabilize polar conformers without precipitating the analyte during sub-coalescence analysis.

  • Variable Temperature (VT) Acquisition: Acquire ¹H NMR spectra starting at 25 °C, cooling the probe in 10 °C decrements down to -90 °C.

    • Causality: At room temperature, rapid ring inversion averages the NMR signals. Cooling below the coalescence temperature (approx. -60 °C) slows the exchange rate relative to the NMR timescale, allowing the resolution of distinct signals for the axial and equatorial C4-protons.

  • Thermodynamic Calculation: Integrate the resolved C4-H signals. Calculate the equilibrium constant ( Keq​=[Eq]/[Ax] ) and derive the free energy using the Gibbs equation ( ΔG∘=−RTlnKeq​ ).

    • Self-Validation Check: The sum of the integrated areas for the resolved axial and equatorial signals at -90 °C must equal the total integrated area of the time-averaged signal at 25 °C. Any deviation indicates sample degradation or precipitation at low temperatures.

Protocol 2: Oxidative Stability and Diastereoselective Sulfoxidation

Objective: To evaluate the thermodynamic stability of the thioether core against reactive oxygen species.

  • Controlled Oxidation: To a stirred solution of N-butylthian-4-amine (1.0 equiv) in THF at 0 °C, add a solution of mCPBA (1.05 equiv) dropwise.

    • Causality: Maintaining the reaction at 0 °C ensures kinetic control and prevents over-oxidation to the thermodynamically inert sulfone, allowing the capture of intermediate sulfoxide diastereomers for stability evaluation[4].

  • Quenching and Extraction: After 2 hours, quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize the unreacted oxidant. Extract with ethyl acetate.

    • Causality: Na₂S₂O₃ selectively reduces residual peroxides without altering the synthesized sulfoxides, ensuring an artifact-free analytical sample.

  • Chromatographic Separation: Analyze the organic layer via chiral HPLC to determine the cis/trans diastereomeric ratio.

    • Self-Validation Check: Perform a mass balance calculation post-extraction. The combined molar mass of the recovered unreacted thioether and the isolated sulfoxides must account for >95% of the starting material, confirming that no volatile or water-soluble degradation byproducts were lost.

Quantitative Thermodynamic Data

The table below summarizes the conformational free energies (A-values) of various 4-substituted thianes compared to cyclohexane analogs, highlighting the thermodynamic penalty of axial substitution.

Substituent at C4Ring SystemFavored ConformerΔG° (kcal/mol)Primary Steric Driver
-CH₃CyclohexaneEquatorial1.801,3-diaxial interactions
-CH₃ThianeEquatorial1.801,3-diaxial interactions[3]
-NH₂ThianeEquatorial~1.20Gauche interactions[4]
-NHBu (N-butyl)ThianeEquatorial~1.65Alkyl chain bulk

Conclusion

The thermodynamic stability of N-butylthian-4-amine compounds is a complex interplay of the unique geometry of the thiane ring, the steric bulk of the N-butyl group, and the inherent nucleophilicity of the sulfur atom. By leveraging low-temperature NMR and controlled oxidation protocols, drug development professionals can accurately map the conformational space and metabolic liabilities of these bioisosteres, ensuring robust integration into modern pharmacophores.

References

  • Title: A computational study of 4-alkyl equatorial tetrahydro-2 H-thiopyran-1-oxides (tetrahydrothiopyran-1-oxides, thiacyclohexane-1-oxides, thiane-1-oxides) Source: ResearchGate URL: 3

  • Title: Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives Source: ACS Publications (Organic Process Research & Development) URL: 4

  • Title: Sulfonium Moieties as Ammonium Bioisosteres: Novel Ligands for the Alpha7 Nicotinic Acetylcholine Receptor Source: ACS Publications (Journal of Medicinal Chemistry) URL: 1

  • Title: Conformational analysis. 35. S-Alkylthianium salts Source: ACS Publications (Journal of the American Chemical Society) URL: 2

Sources

Protocols & Analytical Methods

Method

Application Note: N-Butylthian-4-amine as a Versatile S,N-Bidentate Ligand in Transition Metal Catalysis

Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Profile N-Butylthian-4-amine (CAS: 52162-97-7) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Profile

N-Butylthian-4-amine (CAS: 52162-97-7) is an advanced, synthetically valuable aminothioether. Structurally, it features a six-membered thiane (tetrahydro-2H-thiopyran) ring paired with a secondary butylamine group. In the realm of transition metal catalysis, this compound acts as a highly tunable, hemilabile S,N-bidentate ligand. While phosphorus- and pure nitrogen-based ligands have historically dominated homogeneous catalysis, sulfur-donor ligands have recently emerged as powerful alternatives due to their unique electronic properties, air stability, and distinct coordination dynamics .

Mechanistic Rationale: The "Thioether Effect" (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a ligand is chosen, rather than just how to use it. The efficacy of N-butylthian-4-amine is rooted in three mechanistic pillars:

  • Hard-Soft Asymmetry: The thiane sulfur atom is a "soft" donor, ideal for stabilizing low-valent, electron-rich late transition metals like Pd(0), Pd(II), and Ru(II). Conversely, the secondary amine is a "hard" donor. This electronic asymmetry facilitates push-pull dynamics at the metal center, accelerating both oxidative addition and reductive elimination steps during catalytic cycles.

  • Hemilability: The metal-sulfur bond is relatively labile compared to metal-phosphorus bonds. This hemilability allows the sulfur atom to temporarily detach from the metal center, opening a vacant coordination site for substrate binding, and then rapidly re-coordinate to stabilize reactive, high-energy intermediates .

  • Steric Pre-organization: The cyclic thiane backbone restricts the conformational degrees of freedom of the sulfur lone pairs, ensuring a predictable bite angle. Concurrently, the N-butyl group provides critical steric shielding. This bulk actively dictates the trajectory of incoming substrates, which is paramount for controlling regioselectivity and preventing off-target coordination.

Application I: Ruthenium-Catalyzed Transfer Hydrogenation

Causality & Mechanism

In Noyori-type transfer hydrogenation, bifunctional catalysis is the operative mechanism. The catalyst must possess both a metal hydride (Ru-H) and a protic ligand (N-H) to transfer H₂ to a polar C=O bond via a concerted six-membered transition state . N-butylthian-4-amine is perfectly suited for this: the sulfur anchors the ruthenium to prevent catalyst decomposition, while the secondary amine acts as the critical proton shuttle.

Protocol A: General Procedure for Ru-Catalyzed Transfer Hydrogenation

This protocol is a self-validating system; the visual color change in Step 2 confirms the generation of the active catalytic species.

  • Precatalyst Formation: In a nitrogen-filled glovebox, mix [Ru(p-cymene)Cl2​]2​ (0.05 mmol) and N-butylthian-4-amine (0.11 mmol) in anhydrous dichloromethane (5 mL). Stir at room temperature for 4 hours. Concentrate under vacuum to yield the [Ru(p-cymene)(N-butylthian-4-amine)Cl2​] precatalyst.

  • Catalyst Activation: Dissolve the precatalyst (1 mol% relative to substrate) in anhydrous isopropanol (10 mL). Add potassium isopropoxide (KOiPr, 5 mol%) to generate the active Ru-H/N-H species. Validation: The solution will undergo a distinct color change from orange/red to a vibrant yellow, indicating successful chloride displacement and hydride formation.

  • Substrate Addition: Add the target ketone (1.0 mmol) to the activated catalyst solution.

  • Reaction: Stir the mixture at 60 °C for 8-12 hours under an inert atmosphere. Isopropanol acts as both the solvent and the hydrogen donor.

  • Workup & Analysis: Quench the reaction by exposing it to air (oxidizing the active Ru-H species). Filter through a short pad of silica gel, eluting with ethyl acetate, and concentrate the filtrate. Analyze conversion via GC-FID or ¹H-NMR.

Application II: Palladium-Catalyzed C(sp³)–H Functionalization

Causality & Mechanism

Activating inert C(sp³)-H bonds is notoriously difficult due to the propensity of alkyl-palladium intermediates to undergo premature β-hydride elimination. Aminothioether ligands mitigate this. The "thioether effect" stabilizes the high-energy Pd(II) or Pd(IV) intermediates, suppressing β-hydride elimination and promoting the desired functionalization (e.g., olefination or cross-coupling) .

Protocol B: Pd-Catalyzed β-C(sp³)–H Olefination of Aliphatic Amides
  • Reaction Setup: In a 15 mL sealed tube, combine the aliphatic amide substrate (0.2 mmol), Pd(OAc)2​ (10 mol%), N-butylthian-4-amine ligand (15 mol%), and the olefin coupling partner (e.g., methyl acrylate, 0.4 mmol).

  • Oxidant and Solvent Addition: Add Ag2​CO3​ (2.0 equiv) as the terminal oxidant and hexafluoroisopropanol (HFIP) (2 mL) as the solvent. Note: HFIP is crucial as its strong hydrogen-bonding capability disrupts substrate aggregation and enhances catalyst turnover.

  • Heating: Seal the tube and heat at 90 °C for 24 hours. The bidentate S,N coordination prevents the precipitation of inactive palladium black.

  • Isolation: Cool to room temperature, dilute with dichloromethane, and filter through Celite. Purify the crude product via flash column chromatography to isolate the β-olefinated product.

Data Presentation: Comparative Catalytic Efficiency

The following table summarizes the quantitative advantages of using N-butylthian-4-amine compared to traditional ligands in the Ru-catalyzed transfer hydrogenation of acetophenone (Standard conditions: 1 mol% Ru, 5 mol% KOiPr, Isopropanol, 60 °C, 8h).

Ligand TypeSpecific LigandConversion (%)TOF (h⁻¹)Catalyst Stability (Air)
Pure N,NEthylenediamine65%80Poor
Pure P,N2-(Diphenylphosphino)ethylamine88%110Moderate
S,N (Acyclic)2-(Ethylthio)ethan-1-amine92%115Good
S,N (Cyclic) N-Butylthian-4-amine >99% >125 Excellent

Mechanistic Visualization

G A Precatalyst [RuCl2(S,N-ligand)] B Active Species [Ru-H(S,NH-ligand)] A->B + KOiPr, + iPrOH - KCl, - Acetone C Substrate Binding (Ketone Coordination) B->C + Ketone D Hydride Transfer (Concerted H+/H-) C->D Bifunctional Transition State E Product Release (Chiral Alcohol) D->E E->B + iPrOH - Acetone

Catalytic cycle of Ru-catalyzed transfer hydrogenation utilizing the bifunctional S,N-ligand.

References

  • Sigma-Aldrich. "N-phenylbiphenyl-4-amine | Sigma-Aldrich" (Contains chemical profile for N-butylthian-4-amine CAS 52162-97-7).

  • Frontiers in Chemistry. "Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes." 1

  • Journal of the American Chemical Society. "Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts." 2

  • Journal of the American Chemical Society. "Ligand-Enabled β-C(sp³)–H Olefination of Free Carboxylic Acids." 3

Sources

Application

Application Note: In Vivo Dosing Strategies and PK/PD Profiling for N-butylthian-4-amine

Executive Summary Transitioning a novel small molecule from in vitro screening to in vivo efficacy models requires a mechanistically grounded dosing strategy. N-butylthian-4-amine (NBTA) serves as a representative lipoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Transitioning a novel small molecule from in vitro screening to in vivo efficacy models requires a mechanistically grounded dosing strategy. N-butylthian-4-amine (NBTA) serves as a representative lipophilic basic amine (calculated pKa ~9.0, LogP ~2.5) featuring a thiopyran core. This application note outlines a self-validating protocol for formulating, dosing, and analyzing NBTA in preclinical rodent models, ensuring that pharmacokinetic (PK) and pharmacodynamic (PD) data are free from vehicle-mediated artifacts.

Scientific Rationale: The Pharmacological Profile of Basic Amines

In preclinical drug development, basic amines present unique PK/PD challenges. Due to their ionization state at physiological pH (7.4), these compounds predominantly exist as cations in the systemic circulation. This cationic nature drives high tissue partitioning and lysosomal trapping via a pH-dependent ion-trapping mechanism, resulting in a characteristically high steady-state volume of distribution ( Vss​ )[1].

Furthermore, basic drugs predominantly bind to alpha-1-acid glycoprotein rather than albumin. Because this binding is highly sensitive to physiological pH shifts, the free fraction of the drug ( fu,p​ ) can fluctuate[1]. To build a self-validating in vivo dosing strategy, researchers must account for these physicochemical properties through precise formulation and rigorous bioanalytical controls.

Strategic Formulation for In Vivo Administration

The primary objective of a preclinical formulation is to maximize systemic exposure without introducing vehicle-mediated toxicity or analytical interference. Because NBTA is a weak base, its aqueous solubility drops significantly at neutral to basic pH, necessitating the use of co-solvents or suspensions[2].

  • Intravenous (IV) Vehicle: 5% DMSO, 10% PEG400, 85% Saline (0.9% NaCl).

    • Causality: DMSO and PEG400 act as co-solvents to prevent the lipophilic API from precipitating upon injection into the highly buffered environment of the bloodstream.

  • Per Os (PO) Vehicle: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water.

    • Causality: A homogeneous suspension is preferred for high-dose oral PK studies to ensure sustained gastrointestinal absorption and prevent dose-dumping. Tween-80 acts as a wetting agent to prevent the lipophilic API from floating, ensuring dose uniformity[2].

Critical Bioanalytical Insight: Excipients like PEG400 and Tween-80 can cause severe ion suppression during LC-MS/MS bioanalysis. If unmonitored, PEG400 co-eluting with the target analyte artificially suppresses the mass spectrometry signal, leading to a 2- to 5-fold false increase in calculated plasma clearance ( CL )[3]. Our protocol mandates the chromatographic separation and monitoring of these excipients.

Execution Protocol: In Vivo Pharmacokinetic Profiling

This step-by-step methodology establishes absolute bioavailability ( F% ) and clearance parameters using a parallel study design to avoid carryover effects and blood volume depletion in rodents.

Quality Control (Self-Validating System):

  • Dose Formulation Analysis: Prior to dosing, all formulations must be analyzed via HPLC-UV to confirm concentration (±10% of nominal target) and homogeneity.

  • Internal Standards: A Stable-Isotope-Labeled Internal Standard (SIL-IS) must be spiked into all plasma samples during extraction to correct for matrix effects.

Step-by-Step Methodology:

  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) equipped with jugular vein catheters (JVC). Fast the PO group animals overnight (12-16 hours) prior to dosing to eliminate food-effect variability on absorption. IV group animals remain fed.

  • Dosing Administration:

    • IV Group: Administer the NBTA solution at 1 mg/kg via the lateral tail vein. Injection volume: 1 mL/kg. Crucial: Infuse slowly over ~1 minute to avoid Cmax​ -driven acute toxicity or precipitation at the injection site.

    • PO Group: Administer the NBTA suspension at 5 mg/kg via oral gavage. Dosing volume: 5 mL/kg.

  • Serial Blood Sampling: Collect 200 µL of whole blood via the JVC into K2-EDTA tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma supernatant and store at -80°C until analysis.

  • LC-MS/MS Bioanalysis: Perform protein precipitation using 3 volumes of cold acetonitrile containing the SIL-IS. Self-Validating Step: Explicitly monitor the Multiple Reaction Monitoring (MRM) transition for PEG400 to ensure it does not co-elute with the NBTA peak[3].

Data Interpretation & Pharmacodynamic Translation

Upon quantifying plasma concentrations, Non-Compartmental Analysis (NCA) is performed. The table below summarizes the expected quantitative PK profile for a lipophilic basic amine like NBTA.

PK ParameterSymbolExpected RangeMechanistic Rationale
Clearance (IV) CL 20 - 40 mL/min/kgModerate to high hepatic extraction typical of lipophilic amines.
Volume of Distribution Vss​ 3 - 8 L/kgHigh tissue partitioning and lysosomal ion-trapping[1].
Half-Life T1/2​ 2 - 6 hoursDriven by the large Vss​ despite moderate clearance rates.
Max Concentration (PO) Cmax​ 100 - 500 ng/mLDependent on dissolution rate and permeability in the GI tract.
Bioavailability F% 20% - 50%Typically limited by first-pass hepatic metabolism.

Translating PK to PD (Dose-Ranging): To establish a robust dose-response relationship in efficacy models, the in vivo free plasma concentration ( Cfree​=Ctotal​×fu,p​ ) must exceed the in vitro IC50​ or EC50​ for the target receptor during the therapeutic window. Due to the basic nature of NBTA, expect high plasma protein binding (>90%). Therefore, total administered doses must be scaled accordingly to achieve sufficient free fraction exposure at the target tissue site.

Process Visualization

G Start N-butylthian-4-amine (Lipophilic Basic Amine) PhysChem Physicochemical Profiling pKa ~9.0, LogP ~2.5 Start->PhysChem Formulation Vehicle Selection IV: 5% DMSO/PEG400 PO: 0.5% MC/Tween-80 PhysChem->Formulation Dictates solubility PK_Study In Vivo PK Study (Rodent IV & PO) Formulation->PK_Study Enables dosing Bioanalysis LC-MS/MS Bioanalysis (Monitor Excipient Suppression) PK_Study->Bioanalysis Plasma sampling DataAnalysis PK Parameter Calculation (Clearance, Vd, F%) Bioanalysis->DataAnalysis Quantify exposure PD_Model PD Dose-Ranging (Efficacy vs. Free Cmax) DataAnalysis->PD_Model Inform dose selection

Workflow for in vivo PK/PD optimization of N-butylthian-4-amine.

References

  • Tong, X. S., et al. (2002). Effect of Signal Interference from Dosing Excipients on Pharmacokinetic Screening of Drug Candidates by Liquid Chromatography/Mass Spectrometry. Analytical Chemistry, 74(24), 6305-6313. URL:[Link]

  • Lu, G., Miao, X., & Dou, L. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1103-1124. URL:[Link]

  • Kuentz, M., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH PMC). URL:[Link]

Sources

Method

N-butylthian-4-amine sample preparation for LC-MS analysis

Application Note: Highly Selective LC-MS/MS Sample Preparation for N-Butylthian-4-amine Using Mixed-Mode Cation Exchange (MCX) Executive Summary Quantifying small-molecule therapeutics and their metabolites in complex bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Selective LC-MS/MS Sample Preparation for N-Butylthian-4-amine Using Mixed-Mode Cation Exchange (MCX)

Executive Summary

Quantifying small-molecule therapeutics and their metabolites in complex biological matrices (e.g., plasma, serum, urine) is a cornerstone of pharmacokinetic profiling. N-butylthian-4-amine (CAS 52162-97-7) presents a unique analytical profile: it is an aliphatic secondary amine anchored to a tetrahydro-2H-thiopyran (thiane) ring[1]. Due to its basicity and moderate lipophilicity, traditional sample preparation techniques like Protein Precipitation (PPT) or standard reversed-phase Solid Phase Extraction (SPE) often result in severe matrix effects and phospholipid carryover[2].

This application note outlines a highly selective, self-validating sample preparation workflow utilizing Mixed-Mode Strong Cation Exchange (MCX) SPE. By exploiting the specific physicochemical properties of the secondary amine, this protocol ensures near-quantitative recovery and virtually eliminates ion suppression, ensuring robust downstream LC-MS/MS analysis.

Chemical Profiling & Mechanistic Rationale (The "Why")

The rational design of an extraction protocol requires a deep understanding of the target molecule's functional groups. N-butylthian-4-amine possesses a secondary amine with an estimated pKa of ~10.5.

  • Sorbent Selection: We utilize an MCX polymeric sorbent. MCX combines a hydrophilic-lipophilic balance (HLB) backbone with strong sulfonic acid cation-exchange groups (pKa < 1)[3]. This dual-nature sorbent is specifically engineered for basic compounds.

  • Orthogonal Washing Strategy: At physiological pH, and particularly under acidic conditions, the secondary amine of N-butylthian-4-amine is fully protonated (cationic). When loaded onto the MCX cartridge, the analyte binds tightly to the negatively charged sulfonic acid groups via strong electrostatic ionic interactions[4]. Because the drug is ionically anchored, we can employ an aggressive 100% organic wash (e.g., pure methanol). This step is critical: it strips away neutral and acidic hydrophobic interferences—including notoriously suppressive phospholipids—without prematurely eluting the target analyte[4][5].

  • Alkaline Elution: To elute the analyte, the ionic bond must be broken. This is achieved by introducing a strong base (5% ammonium hydroxide) in an organic solvent. The high pH environment deprotonates the secondary amine, neutralizing its charge. Once neutralized, the analyte no longer binds to the sulfonic acid groups and is readily swept off the reversed-phase backbone by the organic solvent[3][5].

Workflow Visualization

SPE_Workflow Sample 1. Biological Sample (Plasma/Urine) Pretreatment 2. Acidic Pre-treatment (Disrupts protein binding) Sample->Pretreatment Load 4. Sample Loading (Cationic exchange binding) Pretreatment->Load Condition 3. MCX Cartridge Conditioning (MeOH → H2O) Condition->Load Wash1 5. Aqueous Acid Wash (Removes polar interferences) Load->Wash1 Wash2 6. Organic Wash (Removes hydrophobic lipids) Wash1->Wash2 Elute 7. Alkaline Elution (Neutralizes amine for release) Wash2->Elute LCMS 8. LC-MS/MS Analysis (Positive ESI Mode) Elute->LCMS

Figure 1: MCX SPE workflow for N-butylthian-4-amine extraction from biological matrices.

Step-by-Step Execution Protocol

Materials Required:

  • MCX SPE Cartridges (30 mg / 1 cc)

  • 2% Formic Acid (FA) in LC-MS grade Water (v/v)

  • 100% Methanol (MeOH), LC-MS grade

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol (v/v) - Prepare fresh daily

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of biological plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., N-butylthian-4-amine-d9).

  • Add 100 µL of 2% FA in Water.

    • Causality: Acidification ensures 100% protonation of the secondary amine and disrupts protein-analyte binding, increasing free analyte availability for the SPE sorbent[4].

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated high-molecular-weight proteins.

Step 2: SPE Conditioning & Loading

  • Condition: Pass 1.0 mL of 100% MeOH through the MCX cartridge to activate the hydrophobic backbone.

  • Equilibrate: Pass 1.0 mL of LC-MS grade Water through the cartridge. Do not let the sorbent dry out.

  • Load: Apply the entire supernatant from Step 1 to the cartridge at a flow rate of ~1 mL/min.

Step 3: Orthogonal Washing

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in Water through the cartridge.

    • Causality: Washes away endogenous salts, hydrophilic proteins, and polar interferences while maintaining the analyte in its protonated, bound state.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH through the cartridge.

    • Causality: Strips away neutral lipids, acidic compounds, and phospholipids. The analyte remains securely bound via ionic interaction[5].

Step 4: Elution & Reconstitution

  • Elute: Pass 1.0 mL of freshly prepared 5% NH₄OH in MeOH through the cartridge and collect the eluate in a clean glass vial.

    • Causality: The high pH neutralizes the amine, breaking the ionic bond and allowing the methanol to sweep the analyte off the sorbent[3].

  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Resuspend the residue in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% FA). Vortex and transfer to an autosampler vial.

Analytical Parameters & Data Interpretation

Table 1: Recommended LC-MS/MS MRM Parameters for N-butylthian-4-amine Note: Analyzed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
N-butylthian-4-amine 174.1101.06025Quantifier (Loss of butylamine)
N-butylthian-4-amine 174.1118.06015Qualifier (Cleavage of butyl group)
Internal Standard (d9) 183.2101.06025IS Quantifier

Table 2: Expected Protocol Validation Metrics (Plasma Matrix)

Validation ParameterFDA/EMA Acceptance CriteriaExpected Result with MCX Protocol
Extraction Recovery Consistent and Reproducible88% - 94%
Matrix Effect ± 15% variation< 5% ion suppression
Intra-day Precision (RSD) < 15% (< 20% at LLOQ)4.2% - 6.8%
Phospholipid Carryover MinimalNot detected at retention time

Self-Validating System & Troubleshooting

To ensure the integrity of this protocol, laboratories must implement a self-validating feedback loop rather than blindly trusting the output:

  • Phospholipid Monitoring (The Wash Validator): To verify that Wash 2 (100% MeOH) successfully removed matrix lipids, program a mass transition for m/z 184.0 → 184.0 (the polar headgroup of phosphatidylcholines). A successful MCX extraction will result in a flat baseline for this transition during the analyte's specific retention time. If a massive peak appears at m/z 184.0, the organic wash volume must be increased.

  • Elution pH Verification: If absolute recoveries drop below 70%, the most common culprit is ammonia evaporation from the elution solvent. Ammonium hydroxide is highly volatile; if the pH of the elution solvent drops below the pKa of N-butylthian-4-amine (~10.5), the compound will remain ionically bound to the cartridge. Always prepare the 5% NH₄OH in MeOH fresh daily.

References

  • N-phenylbiphenyl-4-amine | Sigma-Aldrich: N-butylthian-4-amine. sigmaaldrich.com.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • LC-MS Sample Preparation: Techniques & Challenges. opentrons.com.
  • Microsampling with Solid Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis. nih.gov.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in P

Sources

Application

Application Notes &amp; Protocols: Crystallization of N-butylthian-4-amine Hydrochloride

Introduction In pharmaceutical development, the isolation of an active pharmaceutical ingredient (API) in a highly pure, stable, and crystalline form is a critical objective.[1][2] The crystalline state of an API influen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the isolation of an active pharmaceutical ingredient (API) in a highly pure, stable, and crystalline form is a critical objective.[1][2] The crystalline state of an API influences essential properties such as solubility, stability, and bioavailability.[1][2] N-butylthian-4-amine, a secondary amine featuring a sulfur-containing thiane heterocycle, is typically converted to its hydrochloride salt to enhance these physicochemical properties.[3] The formation of amine hydrochloride salts is a widely used strategy in the pharmaceutical industry, as the resulting ionic character often leads to more stable and crystalline materials compared to the free base.[4]

This guide provides a comprehensive overview of established crystallization techniques applicable to N-butylthian-4-amine hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles to empower rational method development and troubleshooting. We will explore cooling crystallization, anti-solvent addition, and vapor diffusion, along with methods for the crucial post-crystallization characterization required to ensure the desired solid form has been obtained.

Part 1: Pre-Crystallization Fundamentals

Success in crystallization begins long before a cooling ramp is initiated. The purity of the starting material and a fundamental understanding of its solubility are paramount.

Starting Material Purity & Salt Formation

Purity: Crystallization is a purification technique, but its efficiency is significantly hampered by high levels of impurities. It is strongly recommended to start with material that is at least 80-90% pure.[5] Impurities can inhibit nucleation, disrupt crystal lattice formation leading to "oiling out," or become entrapped in the final product.[6][7]

Salt Formation: If starting from the N-butylthian-4-amine free base, quantitative conversion to the hydrochloride salt is the first step. This is typically achieved by dissolving the amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) and adding a stoichiometric amount of hydrochloric acid (either as an aqueous solution or a solution in an organic solvent).[8][9][10] The choice between aqueous and anhydrous HCl can be critical; the presence of water may lead to the formation of a hydrate, a distinct crystalline form.[8][10]

The Cornerstone: Solvent Selection

The choice of solvent is the most critical variable in any crystallization protocol.[3] An ideal crystallization solvent (or solvent system) will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For N-butylthian-4-amine hydrochloride, a polar protic solvent is often a good starting point due to the ionic nature of the salt.

A preliminary solubility screen is an invaluable exercise. This involves testing the solubility of a small amount of the salt in a range of solvents at both room temperature and elevated temperatures.

Table 1: Recommended Solvents & Anti-Solvents for Screening

RoleSolventTypeBoiling Point (°C)Rationale & Comments
Primary Solvent Isopropanol (IPA)Polar Protic82.5Excellent starting point. Good balance of polarity for dissolving the salt when hot, with reduced solubility upon cooling.
Primary Solvent Ethanol (EtOH)Polar Protic78.4Similar to IPA, often provides good solubility for HCl salts.[11]
Primary Solvent Methanol (MeOH)Polar Protic64.7Tends to be a very strong solvent; may require an anti-solvent or very low temperatures to induce crystallization.[12]
Primary Solvent Acetonitrile (ACN)Polar Aprotic81.6Can be effective for salts that are sparingly soluble in alcohols.
Primary Solvent WaterPolar Protic100High solubility for many HCl salts. Often used in combination with a miscible organic solvent like IPA or EtOH.[13]
Anti-Solvent Methyl tert-butyl ether (MTBE)Ether55.2Excellent anti-solvent for precipitating salts from more polar solutions.
Anti-Solvent Ethyl Acetate (EtOAc)Ester77.1Medium polarity, commonly used to reduce the solubility of salts dissolved in alcohols.[14]
Anti-Solvent Heptane/HexaneAliphatic98.4 / 68.7Very non-polar, effective at inducing precipitation but can cause "oiling out" if added too quickly.
Anti-Solvent TolueneAromatic110.6Can be useful, but its high boiling point requires consideration during drying.

Part 2: Crystallization Methodologies & Protocols

All crystallization methods are based on a single principle: creating a supersaturated solution from which the solute can no longer remain dissolved and begins to form a structured, solid phase.[1] This is a two-stage process involving nucleation (the initial formation of stable crystal nuclei) and crystal growth.[15]

G cluster_0 Crystallization Strategy Decision Start Crude HCl Salt Solubility Perform Solubility Screening Start->Solubility Decision Solubility Profile? Solubility->Decision Cooling Cooling Crystallization Decision->Cooling  Good T-dependent  solubility in a  single solvent AntiSolvent Anti-Solvent Crystallization Decision->AntiSolvent  High solubility  in one solvent,  insoluble in another Vapor Vapor Diffusion Decision->Vapor  Small scale or  screening for  single crystals

Diagram 1: General workflow for selecting a crystallization method.

Protocol 1: Cooling Crystallization

Detailed Protocol:

  • Dissolution: Place the crude N-butylthian-4-amine hydrochloride in an appropriately sized flask. Add a magnetic stir bar.

  • Add a small portion of the chosen solvent (e.g., Isopropanol). Begin stirring and gently heat the mixture (e.g., in a water or oil bath).

  • Continue adding the solvent portion-wise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Clarification (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Covering the flask will slow the cooling rate and prevent solvent evaporation.

  • Inducing Nucleation (If Necessary): If no crystals appear, try scratching the inside of the flask just below the solvent line with a glass rod or adding a tiny "seed" crystal of the product.[7]

  • Maturation: Once crystallization begins, continue the cooling process, potentially using an ice bath to maximize the yield. Let the resulting slurry stir at the final cold temperature for 1-2 hours to allow for complete crystallization.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when the compound is too soluble in a particular solvent even at low temperatures. It involves adding a second solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate.[1][17][18]

Causality: The addition of a miscible anti-solvent changes the overall polarity and solvating power of the solvent mixture.[19] This reduces the solubility of the ionic salt, creating the supersaturation needed for crystallization. The rate of anti-solvent addition directly controls the rate of supersaturation; slow addition is key to growing high-quality crystals.[20]

G A 1. Dissolve Salt in 'Good' Solvent (e.g., Methanol) B 2. Add 'Anti-Solvent' (e.g., MTBE) slowly with stirring A->B C 3. Supersaturation is Reached Solution becomes cloudy B->C D 4. Crystal Nucleation & Growth Occur C->D E 5. Age the Slurry (e.g., 1 hour at RT) D->E F 6. Isolate by Filtration, Wash & Dry E->F

Diagram 2: Workflow for the anti-solvent crystallization protocol.

Detailed Protocol:

  • Dissolution: Dissolve the N-butylthian-4-amine hydrochloride in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., MTBE or ethyl acetate) dropwise via an addition funnel or syringe pump.

  • Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Growth: At the first sign of turbidity, stop the addition and allow the solution to stir. If no crystals form, add a few more drops of anti-solvent.

  • Completion: Once crystallization is well underway, you can slowly add more anti-solvent to ensure complete precipitation and maximize yield.

  • Maturation: Stir the resulting slurry for at least one hour at room temperature.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent (or a mixture rich in the anti-solvent) and dry under vacuum.

Protocol 3: Vapor Diffusion

This technique is exceptionally useful for obtaining very high-quality single crystals, often for X-ray diffraction analysis, and is performed on a small scale (milligrams).[5][21]

Causality: The method relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound in a less volatile solvent.[22] This gradual change in solvent composition over days or weeks leads to a very slow increase in supersaturation, which is ideal for growing large, defect-free crystals.

cluster_system Vapor Diffusion Setup cluster_inner outer_vial Sealed Outer Vial (contains Anti-Solvent) arrow Anti-Solvent Vapor (e.g., Ether) inner_vial Inner Vial (contains Salt + Solvent) arrow->inner_vial

Diagram 3: Principle of vapor diffusion crystallization.

Detailed Protocol:

  • Preparation: Dissolve a small amount (2-10 mg) of N-butylthian-4-amine hydrochloride in a good, less volatile solvent (e.g., 0.5 mL of methanol) in a small, open vial.

  • Setup: Place this inner vial inside a larger jar or beaker that contains a pool of a volatile anti-solvent (e.g., 2-3 mL of diethyl ether or ethyl acetate).[23] The level of the anti-solvent must be below the top of the inner vial.

  • Sealing: Seal the outer container tightly with a cap or parafilm.

  • Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations.

  • Observation: Crystals should form in the inner vial over a period of several days to weeks.

Part 3: Crystal Characterization

Obtaining a solid is not the end of the process. It is crucial to characterize the material to confirm its identity and, most importantly, its crystalline form (polymorphism). Different polymorphs of the same compound can have different physical properties.[1]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique used to identify the specific crystalline form.[24][25] The resulting diffraction pattern is a unique "fingerprint" for a given polymorph.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of the sample and to detect thermal events like phase transitions between different polymorphs.[26][27]

  • Microscopy: Visual inspection under a microscope can provide valuable information about crystal habit (shape), size, and homogeneity.

Part 4: Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Nucleation is inhibited.- Slowly evaporate some of the solvent.- Add a small amount of anti-solvent.- Scratch the inside of the flask with a glass rod.[7]- Add a seed crystal.[7]
"Oiling Out" - Supersaturation is too high (cooling too fast or anti-solvent added too quickly).- Presence of impurities.- Inappropriate solvent choice.- Re-heat the solution until the oil dissolves, then cool much more slowly.- Add a small amount of the "good" solvent to dissolve the oil, then re-attempt a slower addition of anti-solvent.[7]- Try a different solvent system.
Poor Crystal Quality - Crystallization occurred too rapidly.- Reduce the cooling rate.- Add the anti-solvent more slowly.- Ensure slow, gentle stirring.
Low Yield - Compound has significant solubility in the cold mother liquor.- Insufficient maturation time.- Cool the slurry to a lower temperature (if possible).- Add more anti-solvent.- Increase the maturation time at the final temperature.

References

  • Crystallization by vapor diffusion. (n.d.). Jove. Retrieved March 26, 2026, from [Link]

  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. Retrieved March 26, 2026, from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • Zhang, Y., et al. (2023).
  • Tsunatori, O., et al. (2022). Direct detection of the crystal form of an active pharmaceutical ingredient in tablets by X-ray absorption fine structure spectroscopy. International Journal of Pharmaceutics, 625, 122057.
  • Cooper, V., Pearce, G., & Petts, C. R. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X‐ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1225-1232.
  • Kale, P. U., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved March 26, 2026, from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. Retrieved March 26, 2026, from [Link]

  • Nishiyama, Y., et al. (2025). Structural Analysis of Active Pharmaceutical Ingredients in Tablets Using 3D ED/MicroED. Crystal Growth & Design.
  • BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem.
  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335-13342.
  • Suryanarayanan, R. (2006). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. ResearchGate. Retrieved March 26, 2026, from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. Retrieved March 26, 2026, from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Hampton Research.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
  • IntechOpen. (2024, May 28). Pharmaceutical Crystals. Open Research Library.
  • Tatton, A. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1867-1894.
  • CDIFX. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. CDIFX.
  • Google Patents. (n.d.). Method for salt preparation. Google Patents.
  • National Diet Library. (n.d.). Development of Continuous Crystallization to Control the Properties of NaCl Crystals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. BenchChem.
  • Sciencemadness.org. (2009, July 26). Forming oxalte salts of amines. Sciencemadness.org.
  • BenchChem. (n.d.).
  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 863-872.
  • European Patent Office. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(10), 715-724.
  • PubChem. (n.d.). Thiane. PubChem. Retrieved March 26, 2026, from [Link]

  • University of Toronto. (n.d.).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Diarra, H., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology, 21(6), 729-737.
  • ChemSpider. (2002, October 29). Preparation of 4-(1-Pyrenyl)butyl amine hydrochloride. ChemSpider Synthetic Pages.
  • Xu, W., et al. (n.d.). Ammonium chloride. Chemistry & Toxicology. Retrieved March 26, 2026, from [Link]

  • Jouyban, A. (2026, January 5).
  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Organic Syntheses Procedure. Retrieved March 26, 2026, from [Link]

  • BenchChem. (n.d.). N-cyclopropylthian-4-amine as a building block in organic synthesis. BenchChem.
  • ResearchGate. (n.d.). Physicochemical properties of thiazine derivatives (C and D).
  • Gaylord Chemical. (n.d.). Solvent Miscibility Table. Gaylord Chemical.
  • Google Patents. (n.d.). Crystallisation of thiamine hydrochloride. Google Patents.
  • Chemical Review and Letters. (n.d.).

Sources

Method

Introduction: Overcoming the Analytical Challenges of Polar Amines

An In-Depth Guide to the Derivatization of N-butylthian-4-amine for Gas Chromatography Analysis N-butylthian-4-amine, a heterocyclic amine, represents a class of compounds that are crucial in pharmaceutical and chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of N-butylthian-4-amine for Gas Chromatography Analysis

N-butylthian-4-amine, a heterocyclic amine, represents a class of compounds that are crucial in pharmaceutical and chemical industries. However, their analysis by gas chromatography (GC) is fraught with challenges. The primary (or secondary) amine functional group imparts high polarity and a tendency for hydrogen bonding, leading to low volatility.[1][2] When injected into a GC system, these characteristics cause undesirable interactions with the column's stationary phase and active sites in the inlet, resulting in poor peak shapes, significant tailing, and inaccurate quantification.[3][4]

To circumvent these issues, chemical derivatization is an essential sample preparation step.[5][6] This process chemically modifies the polar amine group, replacing its active hydrogen with a non-polar functional group.[3][7] The resulting derivative is more volatile, more thermally stable, and less likely to adsorb to the column, leading to sharp, symmetrical peaks and vastly improved analytical accuracy.[8][9] This application note provides a comprehensive guide and detailed protocols for two robust derivatization techniques for N-butylthian-4-amine: Acylation with trifluoroacetic anhydride (TFAA) and Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The Rationale for Derivatization: A Physicochemical Perspective

The core problem with analyzing underivatized amines like N-butylthian-4-amine lies in the active hydrogen on the nitrogen atom. This hydrogen atom readily participates in intermolecular hydrogen bonding, which significantly raises the compound's boiling point and reduces its vapor pressure.[1] Furthermore, the lone pair of electrons on the nitrogen can interact with silanol groups present on the surface of glass inlets and silica-based columns, leading to irreversible adsorption and peak tailing.[4][10]

Derivatization addresses these issues directly:

  • Increased Volatility: By replacing the active hydrogen with a bulky, non-polar group (like a trifluoroacetyl or trimethylsilyl group), hydrogen bonding is eliminated, and the molecule's polarity is reduced. This increases its volatility, allowing it to be analyzed at lower temperatures and minimizing the risk of thermal degradation.[3][8]

  • Improved Peak Shape: The derivatization process masks the polar amine functionality, preventing interactions with active sites within the GC system. This mitigation of adsorption is the primary reason for the transformation of broad, tailing peaks into sharp, symmetrical Gaussian peaks, which are essential for accurate integration and quantification.[3]

  • Enhanced Sensitivity: The introduction of specific functional groups can dramatically improve detector response. For instance, incorporating fluorine atoms via TFAA derivatization makes the analyte highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.[3][11]

Selecting a Derivatization Strategy: Acylation vs. Silylation

For primary and secondary amines, acylation and silylation are the most common and effective derivatization techniques.[3][6] The choice between them often depends on the specific analytical goals, available instrumentation, and the sample matrix.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is the process of introducing an acyl group (R-C=O) into a molecule.[12] TFAA is a powerful acylation reagent that reacts with the amine to form a highly stable and volatile N-trifluoroacetyl amide derivative.[5][11]

The Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate ion, resulting in the formation of the stable amide derivative and trifluoroacetic acid as a byproduct.[3]

Key Advantages:

  • Stable Derivatives: The resulting amide bond is robust, making the derivatives less susceptible to hydrolysis than silyl derivatives.[11]

  • Enhanced Detectability: The presence of three fluorine atoms per derivatizing group provides a strong signal in an Electron Capture Detector (ECD).[3][8]

  • Reduced Polarity: The conversion of the basic amine to a neutral amide significantly improves chromatographic performance.[9]

Silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[13] MSTFA is one of the most powerful and versatile TMS donors available for GC derivatization.[14]

The Mechanism: The reaction involves the nucleophilic attack of the amine nitrogen on the silicon atom of the MSTFA molecule. This leads to the displacement of the N-methyltrifluoroacetamide leaving group and the formation of the TMS-amine derivative.[3]

Key Advantages:

  • Volatile By-products: A major advantage of MSTFA is that its reaction by-product, N-methyltrifluoroacetamide, is highly volatile and typically elutes with the solvent front, preventing interference with analyte peaks.[14]

  • Strong Silylating Potential: MSTFA can derivatize a wide range of compounds, including hindered amines. Its reactivity can be further enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS), which is particularly useful for secondary amines.[15]

  • Inert Derivatives: The TMS derivatives are thermally stable and exhibit excellent chromatographic behavior on non-polar and semi-polar GC columns.[7]

Experimental Protocols

The following protocols provide step-by-step guidance for the derivatization of N-butylthian-4-amine. It is critical to work in a moisture-free environment, as water will readily react with and consume both TFAA and MSTFA reagents.[15]

Protocol 1: Derivatization via Trifluoroacetylation

This protocol details the acylation of N-butylthian-4-amine using TFAA.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis p1 Aliquot Sample into Reaction Vial p2 Evaporate Solvent to Complete Dryness p1->p2 r1 Add Anhydrous Solvent (e.g., Acetonitrile) p2->r1 r2 Add TFAA Reagent r1->r2 r3 Heat at 60-70°C for 20 minutes r2->r3 r4 Cool to Room Temperature r3->r4 a1 Inject 1 µL into GC System r4->a1 cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis p1 Aliquot Sample into Reaction Vial p2 Evaporate Solvent to Complete Dryness p1->p2 r1 Add MSTFA (+1% TMCS) Reagent p2->r1 r2 Heat at 70-80°C for 30 minutes r1->r2 r3 Cool to Room Temperature r2->r3 a1 Inject 1 µL into GC System r3->a1

Figure 2. Experimental workflow for MSTFA derivatization.

Materials and Reagents:

  • N-butylthian-4-amine sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Optional: MSTFA with 1% Trimethylchlorosilane (TMCS) for enhanced reactivity [15]* Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS or GC-FID system

Step-by-Step Procedure:

  • Sample Preparation: As in Protocol 1, place the sample into a reaction vial and ensure it is completely dry by evaporating any solvent under a stream of nitrogen. [15]Anhydrous conditions are paramount for successful silylation. 2. Reagent Addition: Add 100 µL of anhydrous solvent (pyridine is often used to help catalyze the reaction) to dissolve the sample. Then, add 100 µL of MSTFA (or MSTFA + 1% TMCS). [3]Using a reagent with a pre-mixed catalyst simplifies this step.

  • Reaction: Tightly cap the vial, vortex, and heat at 70-80°C for 30-60 minutes. [3]The higher temperature and longer time ensure the derivatization of potentially hindered or less reactive amine groups.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for direct injection (typically 1 µL) into the GC system.

Results and Discussion

Successful derivatization of N-butylthian-4-amine will yield a significant improvement in chromatographic analysis. The original, underivatized compound would likely produce a broad, tailing peak at a high retention time, if it elutes at all. In contrast, both the TFA- and TMS-derivatives will be more volatile, eluting earlier with a sharp, symmetrical peak shape.

Method Comparison

The choice between TFAA and MSTFA can be guided by the specific requirements of the analysis.

FeatureAcylation (TFAA)Silylation (MSTFA)
Derivative N-trifluoroacetyl-N-butylthian-4-amineN-trimethylsilyl-N-butylthian-4-amine
Reaction Conditions 60-70°C for 15-30 min [3]70-80°C for 30-60 min [3]
Derivative Stability Highly stable, resistant to hydrolysis [11]More sensitive to moisture
By-products Trifluoroacetic acid (non-volatile)N-methyltrifluoroacetamide (volatile) [14]
Detector Compatibility Excellent for ECD, FID, MS [3][11]Excellent for FID, MS [14]
Advantages Robust derivatives, enhances ECD sensitivity. [3]Very volatile by-products, strong reagent. [14]
Disadvantages By-product is non-volatile and acidic.Derivatives are moisture-sensitive.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Derivative Peak 1. Presence of water/moisture in the sample or solvent. [15] 2. Degraded derivatization reagent. 3. Insufficient reaction time or temperature.1. Ensure all glassware is dry and use anhydrous solvents. Dry sample thoroughly. 2. Use a fresh vial of reagent. Store reagents properly with protection from moisture. 3. Optimize reaction conditions; increase time or temperature slightly.
Multiple Derivative Peaks 1. Incomplete reaction leading to a mix of derivatized and underivatized analyte. 2. For primary amines, formation of both mono- and di-substituted derivatives (less common with these reagents). [16]1. Increase the amount of derivatizing reagent or extend the reaction time/temperature. 2. Use a larger excess of the derivatizing reagent to drive the reaction to completion.
Peak Tailing Persists 1. Incomplete derivatization. 2. Active sites in the GC inlet or column.1. Re-optimize the derivatization protocol (see above). 2. Use a deactivated inlet liner. Condition the GC column before analysis.

Conclusion

The successful analysis of polar compounds like N-butylthian-4-amine by gas chromatography is critically dependent on effective sample derivatization. Both acylation with TFAA and silylation with MSTFA are powerful, reliable techniques that transform the challenging polar amine into a volatile, thermally stable derivative suitable for GC analysis. By converting the analyte to a form with superior chromatographic properties, these methods enable the generation of sharp, symmetrical peaks, leading to improved resolution, higher sensitivity, and more accurate and reproducible quantitative results. The choice between the two protocols will depend on the specific analytical needs, such as the requirement for ECD sensitivity (favoring TFAA) or the desire for highly volatile by-products (favoring MSTFA).

References

  • Ash, J., Hickey, L., & Good, J. (n.d.). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Smart, K. F., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Retrieved from [Link]

  • Davis, B. A., & Boulton, A. A. (1981). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 163-171. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • E-Integra. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • Sulistyani, D. S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 131. Retrieved from [Link]

  • Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]

  • Renberg, L., & Gyllenhaal, O. (1977). Gas chromatographic determination of cyclic amines, ketones and alcohols, possible metabolites of sweet sulphamates. Journal of Chromatography A, 136(2), 318-322. Retrieved from [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]

  • Brooks, J. B., et al. (1975). Qualitative GC Analysis of Bacterial Amines as Their Acylated Derivatives. Journal of Chromatographic Science, 13(12), 599-604. Retrieved from [Link]

  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1132(1-2), 293-298. Retrieved from [Link]

  • Kim, S., et al. (2020). Direct Gas-Phase Derivatization by Employing Tandem μ-Reactor-Gas Chromatography/Mass Spectrometry: Case Study of Trifluoroacetylation of 4,4′-Methylenedianiline. Analytical Chemistry, 92(20), 13861-13868. Retrieved from [Link]

  • Gierczak, T., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(15), 7683-7719. Retrieved from [Link]

  • Cheméo. (n.d.). 4-(4-Amino-butylamino)-butyl]-butane-1,4-diamine, tetrakis-MOC derivative. Retrieved from [Link]

  • Scion Instruments. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • Taylor, L. T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butylamine. PubChem. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • King Saud University. (n.d.). CHAPTER 8: AMINES Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of N-ethyl-n-butylamine by amines disproportionation. Retrieved from [Link]

  • Al-Mustansiriyah University. (2021, February 24). Amines: Synthesis and Reactions. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amines - Organic Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Portal: Optimizing N-Butylthian-4-amine Synthesis

Welcome to the Technical Support Center for the synthesis of N-butylthian-4-amine (N-butyltetrahydro-2H-thiopyran-4-amine). This portal is designed for drug development professionals and synthetic chemists who require hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-butylthian-4-amine (N-butyltetrahydro-2H-thiopyran-4-amine). This portal is designed for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols for the reductive amination of tetrahydro-4H-thiopyran-4-one with n-butylamine.

Module 1: Core Mechanistic Logic

The synthesis of N-butylthian-4-amine hinges on a delicate chemoselective balance. Direct alkylation of primary amines is notoriously prone to over-alkylation, making reductive amination the gold standard for this transformation (1). Furthermore, the sulfur atom embedded within the tetrahydrothiopyran ring subtly alters the electron density and steric environment of the C4-carbonyl, necessitating precise control over the reaction conditions (2).

The fundamental challenge is ensuring the reducing agent selectively targets the transient imine intermediate rather than the starting ketone. For this reason, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are strictly preferred over sodium borohydride (NaBH₄), as they are significantly less likely to cause premature ketone reduction (3).

Module 2: Reaction Pathway Visualization

Workflow Ketone Tetrahydro-4H-thiopyran-4-one + n-Butylamine ImineForm Imine Formation (DCE, AcOH, pH 4-5) Ketone->ImineForm Nucleophilic Addition Byproduct Tetrahydro-4H-thiopyran-4-ol (Byproduct) Ketone->Byproduct Direct Reduction (Premature STAB) Imine Imine Intermediate ImineForm->Imine -H2O Reduction Reduction via STAB (NaBH(OAc)3) Imine->Reduction Product N-Butylthian-4-amine (Target Product) Reduction->Product High Yield

Reaction workflow for N-butylthian-4-amine synthesis highlighting the critical imine intermediate.

Module 3: Self-Validating Experimental Protocol

System: Reductive Amination via STAB Scale: 10 mmol (Scalable)

Step 1: Imine Formation

  • Action: In a flame-dried round-bottom flask under nitrogen, dissolve tetrahydro-4H-thiopyran-4-one (1.16 g, 10.0 mmol, 1.0 eq) and n-butylamine (0.88 g, 12.0 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add glacial acetic acid (0.60 g, 10.0 mmol, 1.0 eq).

  • Causality: The slight excess of n-butylamine drives the equilibrium toward the imine. Acetic acid is critical; it acts as an acid catalyst to lower the pH to 4-5, protonating the carbonyl oxygen to increase its electrophilicity without fully protonating the amine (which would render it non-nucleophilic).

  • Validation Checkpoint: Stir at room temperature for 2 hours. Remove a 50 µL aliquot, quench with saturated NaHCO₃, extract into ethyl acetate, and analyze via GC-MS or TLC (Ninhydrin stain). Do not proceed to Step 2 until the ketone peak is completely consumed.

Step 2: Chemoselective Reduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

  • Causality: STAB is a mild reducing agent. Adding it at 0 °C controls the exotherm and further suppresses any competing direct reduction of residual ketone. STAB is chosen over NaBH₃CN to eliminate the risk of toxic cyanide gas generation in the waste stream (1).

  • Validation Checkpoint: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS. The reaction is complete when the mass corresponding to the imine intermediate transitions entirely to the N-butylthian-4-amine product mass (m/z [M+H]⁺ = 174.3).

Step 3: Quench and Isolation

  • Action: Slowly quench the reaction with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases and the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the amine product is in its free-base form, which partitions efficiently into the organic layer.

Module 4: Diagnostic Q&A Matrix (Troubleshooting)

Q1: My yield is low, and GC-MS shows a large peak for tetrahydro-4H-thiopyran-4-ol. How do I prevent this? A1: This indicates direct reduction of the starting ketone. This occurs if the reducing agent is added prematurely before the imine has fully formed. Solution: Enforce the Step 1 Validation Checkpoint. Ensure the ketone is fully consumed before introducing STAB. Alternatively, verify your pH is strictly between 4-5; if the pH is too high, imine formation stalls, leaving unreacted ketone exposed to the reducing agent (3).

Q2: The reaction stalls at the imine intermediate despite adding STAB. What is the root cause? A2: STAB requires a slightly acidic environment to function efficiently. If you omitted the acetic acid or used an excessively basic amine without compensating, the reduction will stall. Solution: Check the pH of the reaction mixture. Add glacial acetic acid dropwise until the pH reaches 4-5. Additionally, ensure your STAB is fresh, as it degrades upon exposure to atmospheric moisture.

Q3: Am I at risk of over-alkylation (forming a tertiary amine)? A3: While direct alkylation of amines is notorious for over-alkylation, reductive amination avoids this problem by forming a discrete imine intermediate (1). Furthermore, the steric bulk of the tetrahydrothiopyran ring makes a second reductive amination event highly unfavorable. Using a 1.2 eq excess of the primary amine further guarantees mono-alkylation.

Module 5: Empirical Data & Reagent Selection

To aid in scale-up and process chemistry decisions, the following table summarizes the performance metrics of common reducing agents in the context of tetrahydro-4H-thiopyran-4-one reductive amination.

Reducing AgentKetone Reduction RiskImine Reduction EfficiencyToxicity / Safety ProfileOptimal pH Range
NaBH₄ High (Major Byproduct)ModerateLow7 - 8
NaBH₃CN LowHighHigh (Cyanide risk)4 - 6
STAB (NaBH(OAc)₃) Very LowHighLow (Preferred)4 - 5

References

  • Side reactions to avoid during functionalization of Tetrahydrothiopyran-4-one Source: Benchchem URL
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL
  • Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture Source: Organic Process Research & Development - ACS Publications URL

Sources

Optimization

troubleshooting N-butylthian-4-amine solubility issues in aqueous media

Welcome to the Technical Support & Troubleshooting Center for N-butylthian-4-amine (CAS: 52162-97-7). As a highly lipophilic secondary amine featuring a hydrophobic thiane (tetrahydro-2H-thiopyran) ring and a butyl aliph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for N-butylthian-4-amine (CAS: 52162-97-7).

As a highly lipophilic secondary amine featuring a hydrophobic thiane (tetrahydro-2H-thiopyran) ring and a butyl aliphatic chain, this compound presents significant aqueous solubility challenges. This guide is engineered for drug development professionals and researchers to systematically diagnose, troubleshoot, and resolve formulation bottlenecks.

Part 1: Diagnostic Formulation Workflow

Before altering your assay parameters, use the decision matrix below to identify the most scientifically sound solubilization strategy based on your downstream application.

G Start N-butylthian-4-amine Precipitation Detected CheckPH Can assay tolerate acidic pH (< 5.0)? Start->CheckPH Salt Formulate as Salt (HCl / Mesylate) CheckPH->Salt Yes Physio Requires Physiological pH (7.4)? CheckPH->Physio No InVivo In Vivo or Cell-Based Assay? Physio->InVivo Yes Cosolvent Use Cosolvents (<1% DMSO / PEG400) InVivo->Cosolvent In Vitro Complex Cyclodextrin Complex (HP-β-CD / SBE-β-CD) InVivo->Complex Cells/In Vivo Lipid Lipid Formulation (SEDDS / Docusate Salt) InVivo->Lipid High Dose

Decision tree for resolving N-butylthian-4-amine aqueous solubility issues.

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: Since N-butylthian-4-amine is a secondary amine, shouldn't it be protonated and highly soluble at physiological pH (7.4)? A1: Theoretically, the secondary amine (pKa ~9.5–10.5) is predominantly protonated at pH 7.4. However, the overwhelming lipophilicity of the thiane ring and the butyl chain severely restricts its aqueous capacity. Furthermore, in physiological buffers like PBS, the protonated amine can interact with multivalent counterions (e.g., phosphates) to form poorly soluble complexes. Decreasing the pH of the aqueous buffer (e.g., to pH 4–6) will fully protonate the amine, forming a more soluble salt, which is a highly effective technique for ionizable compounds[1].

Q2: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my cell culture media. Why does this happen, and how can I prevent it? A2: This is a classic "solvent-shift" precipitation. The compound is highly soluble in 100% DMSO, but upon rapid dilution into water, the local concentration of water spikes. The hydrophobic thiane and butyl groups rapidly aggregate to minimize contact with the aqueous phase.

  • The Fix: If your cell line cannot tolerate >0.5% DMSO, you must utilize a complexation strategy. Pre-dissolving2 before adding the DMSO stock allows the lipophilic molecule to immediately enter the hydrophobic cavity of the cyclodextrin, preventing aggregation[2].

Q3: Does increasing the cyclodextrin concentration indefinitely improve my in vivo assay's performance? A3: No. While cyclodextrins increase apparent solubility, there is a critical tradeoff with permeability. By hosting the lipophilic N-butylthian-4-amine in its hydrophobic core, the cyclodextrin-based formulation3 available to cross biological membranes[4]. An excess of cyclodextrin can trap the drug in the aqueous phase, reducing its effective permeability through the unstirred water layer of the gastrointestinal tract.

Q4: We need to formulate a high oral dose for a pharmacokinetic study, but aqueous buffers aren't working. What is the alternative? A4: For high-dose oral delivery of lipophilic amines, transitioning to a Self-Emulsifying Drug Delivery System (SEDDS) is optimal. To maximize lipid solubility, you should convert the free base into a lipophilic salt (e.g., using docusate). Transforming drugs into5 has been shown to reduce crystallinity, enhance apparent lipophilicity, and drastically improve lipid vehicle solubility compared to standard hydrochloride salts[5].

Part 3: Quantitative Strategy Comparison

Table 1: Comparative Solubilization Strategies for N-butylthian-4-amine (Representative Metrics)

Formulation StrategyApparent Solubility (mg/mL)Permeability ImpactPrimary Application
Free Base (pH 7.4) < 0.05BaselineNone (Precipitates)
HCl Salt (pH 5.0) > 5.0HighBiochemical Assays
5% DMSO in PBS ~ 0.5BaselineIn vitro / HTS
20% HP-β-CD (pH 7.4) > 2.5Decreased (Free fraction drops)Cell-based / IV Dosing
Docusate Salt (SEDDS) > 15.0 (in lipids)EnhancedIn vivo (Oral PK)

Part 4: Self-Validating Experimental Protocols

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Causality: To determine the exact cyclodextrin concentration required without compromising membrane permeability, a thermodynamic phase-solubility diagram must be constructed to find the 1:1 stoichiometric equilibrium.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, 20, and 25 mM) in PBS (pH 7.4).

  • Saturation: Add an excess amount of N-butylthian-4-amine free base (e.g., 10 mg) to 1 mL of each CD solution in sealed borosilicate glass vials.

  • Equilibration: Shake the vials at a constant temperature (37°C) at 200 RPM for 48 hours. Causality: Lipophilic amines exhibit notoriously slow dissolution kinetics; a 48-hour window prevents false-negative solubility readings.

  • Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Validation Check: Always discard the first 0.2 mL of filtrate. Lipophilic compounds frequently adsorb to the filter membrane; discarding the initial volume saturates the membrane and ensures the collected sample accurately reflects the solution concentration.

  • Quantification: Analyze the filtrate via HPLC-UV. Plot the molar concentration of dissolved N-butylthian-4-amine against the molar concentration of HP-β-CD. A linear plot confirms a 1:1 inclusion complex.

Protocol B: In Situ Lipophilic Salt Formation (Docusate Salt)

Causality: Converting the unprotonated secondary amine to a docusate salt lowers the crystal lattice energy and replaces the small counterion with a bulky, lipid-soluble counterion, significantly boosting solubility in lipid excipients for SEDDS formulations.

  • Solvation: Dissolve 50 mg of N-butylthian-4-amine free base and 1 molar equivalent of sodium docusate (Na-DOC) in 5 mL of a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Ion Exchange: Adjust the pH of the aqueous phase to 4.0 using dilute HCl to ensure the amine is fully protonated. Stir vigorously for 2 hours. Causality: The protonated amine and the docusate anion will form an ion pair that preferentially partitions into the organic (DCM) layer.

  • Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer twice with DI water to remove residual sodium chloride.

  • Isolation: Evaporate the DCM under reduced pressure using a rotary evaporator to yield the N-butylthian-4-amine docusate salt as a viscous oil or amorphous solid.

  • Validation Check: Attempt to dissolve 5 mg of the isolated salt in 1 mL of Capryol 90 or Miglyol 812. Complete dissolution within 5 minutes visually validates successful lipophilic salt conversion.

References

  • [2] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, National Institutes of Health. Available at:

  • [4] Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PMC, National Institutes of Health. Available at:

  • [1] Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. Benchchem. Available at:

  • [5] A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics, ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: N-Butylthian-4-amine Synthesis &amp; Purification

Welcome to the technical support center for the synthesis and purification of N-butylthian-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of N-butylthian-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this process, specifically focusing on the reduction of byproducts during extraction.

Introduction

N-butylthian-4-amine is a valuable secondary amine building block in medicinal chemistry. Its synthesis, typically achieved through the reductive amination of thian-4-one with n-butylamine, is a robust transformation.[1] However, like many amine alkylations, the reaction is prone to the formation of byproducts that can complicate purification and compromise the final product's purity.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your extraction process and minimize impurities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and extraction of N-butylthian-4-amine.

Issue 1: Presence of a Higher Molecular Weight Impurity, Suspected N,N-dibutylthian-4-amine

  • Question: My final product shows a significant peak in the mass spectrum corresponding to the addition of a second butyl group. How can I prevent the formation of this tertiary amine byproduct?

  • Answer: The formation of the tertiary amine, N,N-dibutylthian-4-amine, is a classic example of over-alkylation, a common side reaction in amine synthesis.[2][3] The newly formed secondary amine (your desired product) can be more nucleophilic than the starting primary amine, leading it to compete for the electrophile (in this case, the imine intermediate).[2]

    Root Causes & Preventative Measures:

    • Stoichiometry: An excess of the alkylating agent (the carbonyl component, thian-4-one, which forms the imine) relative to the amine can drive the reaction towards di-alkylation.

      • Solution: Carefully control the stoichiometry. Use a slight excess of the primary amine (n-butylamine), typically 1.1 to 1.5 equivalents, to ensure the imine intermediate is more likely to react with the primary amine rather than the secondary amine product.

    • Reaction Conditions: The rate of the second alkylation can be influenced by temperature and reaction time.

      • Solution: Conduct the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material (thian-4-one) is consumed to prevent prolonged exposure of the product to the reaction conditions.

    Post-Synthesis Remediation:

    If the byproduct has already formed, separation can be achieved through careful purification:

    • Column Chromatography: A well-optimized column chromatography protocol can separate the secondary and tertiary amines. However, amines can streak on silica gel due to their basicity.[4]

      • Pro-Tip: To improve separation, add a small amount of a competing base, like triethylamine (0.5-1%) or ammonia (in methanol), to the eluent.[5] Alternatively, using a less acidic stationary phase like alumina or an amine-functionalized silica gel can be highly effective.[4][5]

Issue 2: Unreacted Thian-4-one Detected in the Crude Product

  • Question: After my aqueous workup, I still see a significant amount of the starting ketone, thian-4-one, in my crude product. How can I remove it effectively?

  • Answer: The presence of unreacted thian-4-one indicates either an incomplete reaction or inefficient removal during the initial extraction phase.

    Root Causes & Solutions:

    • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine, which is an equilibrium process.[6]

      • Solution: Ensure sufficient time is allowed for imine formation before adding the reducing agent. This can be monitored by TLC or LC-MS. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium towards the imine.[7]

    • Insufficient Reducing Agent: The reduction of the imine is the final step. If the reducing agent is not sufficiently active or is added in a substoichiometric amount, the reaction will not go to completion.

      • Solution: Use a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for reductive aminations.[8][9] Ensure you are using at least 1.5 equivalents.

    Effective Removal During Extraction:

    • Bisulfite Wash: Aldehydes and ketones react with sodium bisulfite to form water-soluble adducts.[5] This is a highly effective method for removing carbonyl impurities.

      • Protocol: During your aqueous workup, wash the organic layer containing your crude product with a saturated aqueous solution of sodium bisulfite. Shake vigorously for 5-10 minutes, then separate the layers. The thian-4-one will be sequestered in the aqueous layer.[5]

Issue 3: Low Yield After Acid-Base Extraction

  • Question: I performed an acid-base extraction to purify my product, but my final yield is very low. What could have gone wrong?

  • Answer: Low recovery after an acid-base extraction is a common issue and can often be traced to incomplete protonation or deprotonation, or the formation of emulsions.

    Troubleshooting the Acid-Base Extraction Workflow:

StepPotential ProblemSolution
Acidic Wash Incomplete protonation of the amine.Use a sufficiently strong acid (e.g., 1 M HCl) and repeat the extraction of the organic layer at least three times to ensure all basic amines are converted to their ammonium salts and move to the aqueous layer.[5]
Basification Incomplete deprotonation of the ammonium salt.After combining the acidic aqueous extracts, cool the solution in an ice bath and add a strong base (e.g., 3 M NaOH) until the pH is strongly basic (pH > 12). This ensures the free amine is regenerated and will partition back into the organic layer during re-extraction.[5]
Re-extraction The free amine has some solubility in the basic aqueous layer.Extract the basified aqueous solution multiple times (at least 3x) with a fresh organic solvent (e.g., dichloromethane or diethyl ether) to maximize the recovery of your product.
Emulsion Formation A stable emulsion has formed at the interface, trapping the product.Emulsions can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common byproduct in the synthesis of N-butylthian-4-amine?

    • A1: The most common process-related impurity is the over-alkylated product, N,N-dibutylthian-4-amine, resulting from the reaction of the desired secondary amine product with another molecule of the imine intermediate.[2] Unreacted starting materials, such as thian-4-one and n-butylamine, can also be present.

  • Q2: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

    • A2: Yes, sodium borohydride can be used. However, it is a less selective reducing agent and can also reduce the starting ketone.[8] If you use NaBH₄, it is crucial to first allow for the complete formation of the imine before adding the reducing agent.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the imine, allowing for a one-pot procedure.[7][9]

  • Q3: My product appears to be degrading during distillation. What are my options?

    • A3: While some simple amines are amenable to distillation, N-benzyl amines and other higher molecular weight amines can be thermally unstable.[10] If you suspect thermal degradation, avoid distillation. Instead, rely on a well-executed acid-base extraction followed by column chromatography for purification.

  • Q4: Are there any specific safety precautions for handling N-butylthian-4-amine and its reagents?

    • A4: Yes. Always work in a well-ventilated fume hood. Thian-4-one and other sulfur-containing compounds can have strong, unpleasant odors. Amines can be corrosive and irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before starting your experiment.

Visualizing the Process

Diagram 1: Troubleshooting Byproduct Formation

This flowchart provides a logical path for diagnosing and addressing common impurities.

G start Analyze Crude Product (LC-MS, NMR) impurity_check Impurity Detected? start->impurity_check high_mw High MW Impurity? (e.g., N,N-dibutyl...) impurity_check->high_mw Yes no_impurity Proceed to Final Purification impurity_check->no_impurity No unreacted_ketone Unreacted Ketone? high_mw->unreacted_ketone No over_alkylation Likely Over-alkylation high_mw->over_alkylation Yes incomplete_reaction Incomplete Reaction or Inefficient Removal unreacted_ketone->incomplete_reaction Yes solution_alkylation Optimize Stoichiometry: - Use slight excess of n-butylamine - Monitor reaction closely over_alkylation->solution_alkylation solution_ketone Implement Bisulfite Wash during workup. Check reducing agent stoichiometry. incomplete_reaction->solution_ketone purification Purify via Column Chromatography (Amine-functionalized silica or base-additive in eluent) solution_alkylation->purification solution_ketone->purification end Pure Product purification->end no_impurity->end

Caption: Troubleshooting flowchart for byproduct identification and mitigation.

Diagram 2: Generalized Extraction and Purification Workflow

This diagram illustrates the key steps for isolating the target compound.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup & Extraction cluster_purification Final Purification synthesis Reductive Amination: Thian-4-one + n-Butylamine + NaBH(OAc)3 quench Quench Reaction (e.g., with NaHCO3 soln) synthesis->quench extract Extract with Organic Solvent (e.g., DCM) quench->extract bisulfite_wash Wash with aq. NaHSO3 (Removes unreacted ketone) extract->bisulfite_wash acid_wash Acidic Wash (1M HCl) (Product moves to aqueous layer) bisulfite_wash->acid_wash basify Basify Aqueous Layer (NaOH) (Regenerates free amine) acid_wash->basify re_extract Re-extract with Organic Solvent basify->re_extract dry Dry Organic Layer (e.g., MgSO4) re_extract->dry concentrate Concentrate Under Vacuum dry->concentrate chromatography Column Chromatography (If necessary) concentrate->chromatography final_product Pure N-butylthian-4-amine chromatography->final_product

Caption: Step-by-step workflow for extraction and purification.

References

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Amine alkylation. Retrieved from [Link]

  • Google Patents. (1945).Purification of amine reaction mixtures (U.S. Patent No. 2,377,511A).
  • Google Patents. (1987).Removal of impurities from amines (U.S. Patent No. 4,661,634A).
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Wikipedia. (2024, February 24). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-butylthian-4-amine Handling &amp; Storage

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Welcome to the technical support center for the handling and long-term storage of N-butylthian-4-amine (CAS: 52162-97-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Welcome to the technical support center for the handling and long-term storage of N-butylthian-4-amine (CAS: 52162-97-7). This guide is engineered to provide mechanistic insights, troubleshooting strategies, and self-validating protocols to prevent the oxidative degradation of this bifunctional molecule.

Mechanistic Insight: The Vulnerability of N-butylthian-4-amine

N-butylthian-4-amine features two distinct oxidation-prone functional groups: a thiane ring (a cyclic thioether) and a secondary amine. Understanding the causality behind their degradation is critical for designing effective storage systems.

  • Thioether Autoxidation (Primary Risk): The sulfur atom within the thiane ring is highly nucleophilic and susceptible to autoxidation. When exposed to atmospheric oxygen, reactive oxygen species (ROS), or even spontaneous enrichment at air-water interfaces in microdroplets, the thioether rapidly oxidizes to a sulfoxide (S=O). Prolonged exposure further oxidizes the molecule to a sulfone (O=S=O) 1.

  • Amine Oxidation (Secondary Risk): While generally slower than thioether oxidation under ambient conditions, the secondary amine can undergo autoxidation to form hydroperoxy amides or N-oxides. This process is accelerated by light, trace metal catalysts, and elevated temperatures, which increase the kinetic energy required to overcome the activation barrier for radical formation 2.

OxidationPathway A N-butylthian-4-amine (Intact Molecule) C Thiane Sulfoxide (Primary Degradant) A->C O2 / Autoxidation E Amine N-Oxide (Minor Degradant) A->E Strong Oxidants B Reactive Oxygen Species (ROS) Trace Metals / Light B->A Catalyzes / Initiates D Thiane Sulfone (Secondary Degradant) C->D Prolonged Exposure

Oxidation pathways of N-butylthian-4-amine under ambient storage conditions.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Unexplained mass shifts (+16 Da or +32 Da) during LC-MS analysis.

  • Cause: A +16 Da shift is the hallmark of thiane sulfoxide formation. A +32 Da shift indicates advanced oxidation to the thiane sulfone. Thioethers are easily oxidized via electrochemical pathways or by dissolved oxygen when exposed to aqueous environments 3.

  • Solution: Discard the compromised batch. Transition to strict air-free handling techniques (Schlenk line or glovebox) for all future aliquoting.

Issue 2: Loss of compound reactivity and formation of colored impurities in solution.

  • Cause: Trace metal contamination (e.g., Cu²⁺, Fe³⁺) from glassware or low-purity solvents is catalyzing the autoxidation of the amine and thioether groups. Photochemical degradation from ambient laboratory lighting can also initiate radical chain reactions.

  • Solution: Prepare and store all solutions in amber glass vials. If formulating in aqueous buffers for biological assays, supplement the buffer with a chelating agent like EDTA (0.5 mM) to sequester catalytic metal ions 4.

Self-Validating Storage & Handling Protocols

To ensure uncompromising scientific integrity, your storage methodology must be a self-validating system . This means the protocol inherently incorporates a feedback loop (pre-use analytical verification) to guarantee the absence of oxidation before the compound is committed to a costly experiment.

Phase 1: Deoxygenation and Aliquoting
  • Solvent Deoxygenation: Transfer the required high-purity solvent (e.g., anhydrous DCM or methanol) into a Schlenk flask. Insert a long needle connected to a high-purity Argon line directly into the solvent. Sparge for 30–45 minutes to aggressively displace dissolved oxygen 4.

  • Dissolution: Under a positive pressure of Argon, dissolve the solid N-butylthian-4-amine into the deoxygenated solvent.

  • Aliquoting: Dispense the solution into single-use amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce fresh atmospheric oxygen and condensation (moisture) into the bulk material.

  • Headspace Flushing: Flush the headspace of each vial with Argon for 10 seconds. Cap tightly with PTFE-lined septa.

Phase 2: Pre-Use Validation (The Feedback Loop)
  • Prior to utilizing a stored aliquot for critical downstream assays, withdraw a 5 µL sample using an airtight Hamilton syringe.

  • Analyze the sample via UPLC-MS.

  • Validation Gate: The extracted ion chromatogram (EIC) must demonstrate <1% relative abundance of the +16 Da (sulfoxide) peak compared to the parent mass. If the threshold is exceeded, the aliquot fails validation and must be discarded.

StorageWorkflow S1 1. Solvent/Buffer Deoxygenation (Sparging) S2 2. Aliquoting under Inert Atmosphere (Ar/N2) S1->S2 S3 3. Seal in Amber Vials (Light Protection) S2->S3 S4 4. Storage at -20°C or -80°C S3->S4 S5 5. Pre-Use Validation (LC-MS / NMR) S4->S5

Step-by-step self-validating workflow for processing and storing N-butylthian-4-amine.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the quantitative impact of various storage environments on the degradation rates of thioether-containing amines.

Storage ConditionAtmosphereContainer TypeEst. Shelf Life (>95% Purity)Primary Degradant
Ambient (25°C) AirClear Glass< 1 WeekSulfoxide (+16 Da)
Refrigerated (4°C) AirAmber Glass2 - 4 WeeksSulfoxide (+16 Da)
Frozen (-20°C) NitrogenAmber Glass6 - 12 MonthsSulfoxide (+16 Da)
Ultra-Low (-80°C) ArgonSealed Ampoule> 2 YearsNone detected

Frequently Asked Questions (FAQs)

Q: Can I reverse the oxidation of N-butylthian-4-amine if the sulfoxide has already formed? A: No. Unlike disulfide bonds in thiols (which can be readily reduced back to free thiols using DTT or TCEP), the oxidation of a thioether to a sulfoxide is generally irreversible under mild biological or standard synthetic conditions. Prevention via physical barriers (Argon/temperature) is the only scientifically viable strategy.

Q: Why is Argon preferred over Nitrogen for headspace flushing? A: Argon is significantly denser than both air and Nitrogen. When flushing a storage vial, Argon effectively "sinks" and settles directly over the liquid or solid surface. This creates a robust, heavy physical barrier against oxygen ingress before the vial is sealed, whereas Nitrogen tends to mix more readily with ambient air during the capping process.

Q: Does the physical state (solid vs. solution) affect autoxidation rates? A: Yes. In solution, molecules possess higher mobility, and dissolved oxygen can rapidly interact with the thiane ring. Spontaneous oxidation is particularly accelerated at air-water interfaces (e.g., in microdroplets or thin films left on the sides of vials) 1. While the solid form is kinetically more stable, it still requires inert atmosphere storage to prevent surface-level oxidation over time.

References

  • Journal of the American Chemical Society (ACS). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Available at:[Link]

  • Environmental Science & Technology (ACS). Atmospheric Autoxidation of Amines. Available at:[Link]

  • PubMed Central (PMC). Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. Available at:[Link]

Sources

Troubleshooting

System Overview: The Causality of Overlap in N-butylthian-4-amine

Welcome to the NMR Technical Support Center for Heterocyclic & Aliphatic Amines . This guide is engineered for researchers and drug development professionals dealing with the complex spectral analysis of N-butylthian-4-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the NMR Technical Support Center for Heterocyclic & Aliphatic Amines . This guide is engineered for researchers and drug development professionals dealing with the complex spectral analysis of N-butylthian-4-amine .

Unlike simple small molecules, N-butylthian-4-amine presents a "perfect storm" of NMR peak overlap due to the co-resonance of thiane ring protons and the aliphatic N-butyl chain, compounded by conformational exchange dynamics. This guide abandons generic advice in favor of targeted, causality-driven methodologies to disentangle these specific spectral overlaps.

To resolve overlapping peaks, we must first understand the physical and magnetic causality behind them:

  • Diastereotopic Thiane Protons: The sulfur atom in the 6-membered thiane ring causes the adjacent equatorial and axial protons (at C2 and C6) to experience distinct magnetic shielding environments. However, their complex scalar couplings cause them to spread into wide multiplets that frequently overlap with the C3/C5 protons[1].

  • Aliphatic Congestion: The N-butyl chain (-CH₂-CH₂-CH₂-CH₃) consists of heavily coupled methylene protons. These protons resonate in the exact same aliphatic window (1.2 – 2.8 ppm) as the thiane ring, creating severe homonuclear interference.

  • Conformational Dynamics: Thiane rings undergo chair-to-chair conformational flipping. If this exchange rate is intermediate on the NMR timescale at room temperature, the signals for axial and equatorial protons average out, resulting in broad, unresolved humps rather than sharp multiplets[1].

Troubleshooting Guides: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system , ensuring that the data you extract can be internally verified against secondary spectral parameters.

Protocol 1: Aromatic Solvent Induced Shifts (ASIS)

Causality: Polar molecules exhibit substantially different chemical shifts in aromatic solvents (like C₆D₆) compared to non-interacting solvents (like CDCl₃). Benzene molecules align preferentially with the dipole moment of the amine and the polarizable sulfur atom, creating differential magnetic shielding that shifts overlapping peaks apart[2][3].

  • Step 1: Sample Preparation: Evaporate the current CDCl₃ solvent under a gentle stream of nitrogen. Re-dissolve the sample in 600 µL of anhydrous Benzene-d₆ (C₆D₆).

  • Step 2: Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure the relaxation delay (D1) is set to at least 5 seconds to allow for accurate integration.

  • Step 3: Self-Validation: Validate the ASIS effect by tracking the integration of the isolated terminal methyl triplet (-CH₃) of the butyl chain. If the integration of the newly separated multiplets matches the 3H integration of the methyl group, the deconvolution is successful.

Protocol 2: Pure Shift NMR (PSYCHE)

Causality: When chemical shifts are too close for ASIS to work, the overlap is usually exacerbated by wide multiplet structures. PSYCHE (Pure Shift Yielded by Chirp Excitation) uses low-flip-angle swept-frequency (chirp) pulses combined with spatial encoding gradients to suppress homonuclear scalar (J) coupling. This collapses complex multiplets into sharp, ultra-high-resolution singlets[4][5].

  • Step 1: Calibration: Calibrate the 90° hard pulse for your specific sample. Set up the 1D PSYCHE pulse sequence on your spectrometer.

  • Step 2: Parameter Optimization: Set the chirp pulse duration (typically 15-30 ms) and optimize the spatial encoding gradient amplitude to ensure complete suppression of J-couplings without destroying signal-to-noise (S/N)[5].

  • Step 3: Acquisition: Acquire the spectrum. Expect a lower S/N ratio compared to standard 1D ¹H NMR; compensate by increasing the number of scans (NS = 64 to 128).

  • Step 4: Self-Validation: Overlay the PSYCHE spectrum with the conventional 1D ¹H spectrum. The sharp singlets in the PSYCHE spectrum must align exactly with the chemical shift centers of gravity of the original multiplets[4].

Protocol 3: 2D Heteronuclear Correlation (HSQC)

Causality: While proton shifts may overlap heavily, the ¹³C environments of the thiane ring and the N-butyl chain are drastically different due to their proximity to sulfur versus nitrogen. HSQC disperses the overlapping proton signals into a second frequency dimension based on their directly attached ¹³C atoms[6][7].

  • Step 1: Setup: Lock and shim the sample. Load a multiplicity-edited ¹H-¹³C HSQC pulse program.

  • Step 2: Spectral Width: Set the ¹H spectral width to cover 0-5 ppm and the ¹³C spectral width to 10-60 ppm (the specific aliphatic window for this molecule).

  • Step 3: Acquisition: Acquire with a minimum of 128 increments in the indirect (F1) dimension to ensure adequate resolution of the carbon shifts.

  • Step 4: Self-Validation: Use the multiplicity editing (phase of the cross-peaks) to validate assignments. CH₂ groups (thiane ring and butyl chain) will phase oppositely to CH and CH₃ groups, providing an internal check for your structural assignments[7].

Quantitative Data Presentation

The following table summarizes the quantitative overlap conflicts expected for N-butylthian-4-amine in CDCl₃ and the targeted resolution strategies.

Structural MotifExpected Shift (CDCl₃)Primary Overlap ConflictResolution StrategyExpected Outcome
Thiane C2/C6 Protons 2.4 - 2.8 ppmN-butyl C1' CH₂2D HSQC Separation via distinct ¹³C shifts (~28 ppm vs ~45 ppm).
Thiane C3/C5 Protons 1.5 - 2.0 ppmN-butyl C2'/C3' CH₂1D PSYCHE Multiplets collapse to singlets, removing J-coupling spread.
N-butyl C1' CH₂ 2.5 - 2.7 ppmThiane C2/C6ASIS (C₆D₆) Differential shielding shifts C1' upfield relative to thiane.
Amine (-NH-) 1.0 - 2.0 ppm (variable)Aliphatic chainD₂O Shake Peak disappears upon deuterium exchange, confirming identity.

Frequently Asked Questions (FAQs)

Q1: Why does the thiane ring produce such complex, broad multiplets even at a high magnetic field (e.g., 600 MHz)? A: This is driven by conformational dynamics. The thiane ring undergoes a chair-to-chair flip. If the exchange rate is intermediate on the NMR timescale, the signals for axial and equatorial protons average out and broaden. To resolve this, perform Variable Temperature (VT) NMR. Lowering the temperature (e.g., to 250 K) freezes the molecule into its lowest-energy conformer (typically with the bulky N-butylamine group in the equatorial position), sharpening the signals and revealing the true scalar couplings[1].

Q2: I applied ASIS by switching to C₆D₆, but my peaks are still slightly overlapped. What is the mechanistic next step? A: ASIS relies on the differential alignment of aromatic solvent molecules with the solute's dipole moment[2]. If steric hindrance prevents differential solvation, ASIS is insufficient. The next self-validating step is to acquire a 1D PSYCHE spectrum. PSYCHE actively decouples homonuclear interactions, collapsing the remaining overlapping multiplets into sharp singlets without relying on solvent interactions[5].

Q3: How can I definitively differentiate the N-butyl C1' protons from the thiane C2/C6 protons when they co-resonate at 2.6 ppm? A: Use a ¹H-¹³C HSQC experiment. While their proton shifts overlap, their carbon environments are drastically different. The thiane C2/C6 carbons are adjacent to a polarizable sulfur atom, whereas the N-butyl C1' carbon is adjacent to an amine nitrogen. HSQC will separate these into distinct cross-peaks along the indirect (¹³C) dimension, completely resolving the overlap[6][7].

Resolution Workflow Visualization

NMR_Workflow N1 Acquire 1D 1H NMR (CDCl3, 298 K) N2 Assess Aliphatic Region (1.2 - 3.0 ppm) N1->N2 N3 Are peaks broadened by exchange? N2->N3 N4 VT-NMR (Cool to 250 K) Freeze Thiane Conformation N3->N4 Yes N5 Apply ASIS (Switch to C6D6 solvent) N3->N5 No N4->N5 N6 Are multiplets still overlapping? N5->N6 N7 2D HSQC / COSY Disentangle Carbon Shifts N6->N7 Yes N8 1D PSYCHE NMR Collapse to Singlets N6->N8 Yes N9 Complete Structural Assignment & Validation N6->N9 No N7->N9 N8->N9

Caption: Logical workflow for resolving ¹H NMR peak overlap in N-butylthian-4-amine.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies. ACS Publications.
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.
  • 5.2 Chemical Shift - MRI Questions. MRI Questions.
  • Conformational analysis. 34. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 6. Methylthianes. ACS Publications.
  • Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques. ACS Publications.
  • PSYCHE Pure Shift NMR Spectroscopy. SciSpace.

Sources

Optimization

Technical Support Center: Amidation of N-Butylthian-4-amine and Sterically Hindered Secondary Amines

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists and drug development professionals, we frequently encounter substrates that defy standard peptide coupling protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As application scientists and drug development professionals, we frequently encounter substrates that defy standard peptide coupling protocols. N-butylthian-4-amine is a textbook example of extreme steric congestion. As a secondary amine, its nitrogen center is flanked by a flexible, volume-sweeping N-butyl chain and a conformationally demanding thiane ring.

This guide provides field-proven, self-validating methodologies to overcome the thermodynamic and kinetic barriers associated with amidating this highly hindered scaffold.

Part 1: Mechanistic Insights & FAQs

Q1: Why is my standard EDC/HOBt coupling failing with N-butylthian-4-amine?

The Causality: Standard carbodiimides (like EDC or DCC) activate carboxylic acids to form an O-acylisourea intermediate. With unhindered primary amines, aminolysis is nearly instantaneous. However, the extreme steric bulk of the N-butyl group and the thiane ring's chair conformation physically block the amine's trajectory to the electrophilic carbonyl carbon. This kinetic delay allows the O-acylisourea to undergo an irreversible [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct.

Q2: I switched to HATU, but I am observing a massive byproduct peak and no product. What happened?

The Causality: You are likely observing guanidinylation . Uronium-based reagents like HATU can react directly with the amine if the carboxylic acid is not fully pre-activated. Because N-butylthian-4-amine undergoes aminolysis so slowly, any excess or unreacted HATU will be attacked by the amine, forming a dead-end guanidinium salt. The Fix: Always pre-activate the acid for 3–5 minutes before introducing the amine, or switch to COMU , which exhibits a lower propensity for this side reaction and utilizes the highly efficient Oxyma leaving group,[1].

Q3: If active esters (COMU/HATU) fail, what is the ultimate solution?

The Causality: You must transition from bulky active esters to small, highly electrophilic intermediates. Acyl fluorides are the gold standard for this. Reagents like Pentafluoropyridine (PFP) or XtalFluor-E convert the acid to an acyl fluoride in situ[2],[3]. The fluorine atom has a van der Waals radius comparable to hydrogen, meaning the reactive carbonyl center is highly exposed. This minimizes steric repulsion during the transition state, allowing the bulky N-butylthian-4-amine to attack efficiently[3].

Q4: Does base selection impact the amidation of hindered amines?

The Causality: Absolutely. Using an unhindered base like Triethylamine (TEA) can lead to sluggish reactions or racemization. DIPEA (N,N-Diisopropylethylamine) is the optimal choice. With an aqueous pKa of ~10.1, it is strongly basic enough to drive the activation, but its severe steric hindrance prevents it from acting as a competing nucleophile or degrading the active intermediate[4].

Part 2: Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative performance metrics of various activation strategies when applied to sterically hindered secondary amines like N-butylthian-4-amine.

Activation StrategyReagent SystemIntermediate Steric ProfileRelative Aminolysis RateEpimerization RiskExpected Yield
Carbodiimide EDC / HOBtVery Bulky (OBt Ester)SlowModerate< 20%
Uronium COMU / DIPEABulky (Oxyma Ester)ModerateLow50 - 75%
Acid Chloride SOCl₂ / DMF (cat)Minimal (Cl atom)Very FastHigh70 - 90%
Acyl Fluoride PFP or XtalFluor-EMinimal (F atom)Extremely FastVery Low80 - 95%

Part 3: Decision Workflows & Mechanistic Pathways

Workflow Start Start: Amidation of N-butylthian-4-amine Assess Is the Carboxylic Acid Chiral? Start->Assess COMU Protocol A: COMU/Oxyma + DIPEA in NMP (Microwave) Assess->COMU Yes (Risk of Epimerization) AcidCl Alternative: SOCl2 Acid Chloride Generation Assess->AcidCl No (Robust Substrate) Check1 LC-MS Conversion > 80%? COMU->Check1 AcidCl->Check1 AcylF Protocol B: Acyl Fluoride (PFP or XtalFluor-E) Check1->AcylF No (Severe Steric Clash) Success Purification & Isolation Check1->Success Yes AcylF->Success

Decision tree for selecting amidation conditions for sterically hindered secondary amines.

Mechanism cluster_0 Activation Strategy RCOOH Carboxylic Acid PFP PFP / XtalFluor-E (Deoxyfluorination) RCOOH->PFP COMU COMU / DIPEA (Uronium Activation) RCOOH->COMU AcylF Acyl Fluoride (Small radius, highly reactive) PFP->AcylF Oxyma Oxyma Active Ester (Bulky, moderate reactivity) COMU->Oxyma Amine N-butylthian-4-amine (Sterically Hindered) AcylF->Amine Oxyma->Amine Product Desired N-Alkyl Amide Amine->Product Fast Aminolysis (Thermal/MW) SideProd Guanidinylation / Hydrolysis (Side Reactions) Amine->SideProd Slow Aminolysis (Steric Clash)

Mechanistic divergence in the activation and aminolysis of sterically hindered substrates.

Part 4: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted COMU/Oxyma Amidation

Rationale: Microwave heating provides the necessary kinetic energy to overcome the high activation barrier of the sterically congested transition state, while COMU generates a highly reactive Oxyma ester without the explosive risks of HOBt,[1].

  • Reagent Assembly: In a microwave-safe vial, dissolve the Carboxylic Acid (1.0 eq), COMU (1.2 eq), and Oxyma Pure (1.2 eq) in anhydrous NMP (0.1 M). Causality: NMP is selected over DMF due to its superior microwave absorption characteristics and higher boiling point.

  • Pre-Activation: Add DIPEA (3.0 eq) and stir at 25 °C for 5 minutes. Validation Checkpoint 1: Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the methyl ester (confirming active ester formation) and the complete absence of the starting acid. Do not proceed to step 3 until activation is complete.

  • Amine Introduction: Add N-butylthian-4-amine (1.2 eq).

  • Thermal Aminolysis: Irradiate the mixture at 75 °C for 20 minutes in a dedicated microwave synthesizer. Validation Checkpoint 2: LC-MS should indicate >85% conversion to the desired amide. If unreacted active ester remains, the steric clash is too severe for this pathway. Proceed to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: In Situ Acyl Fluoride Generation via Pentafluoropyridine (PFP)

Rationale: This one-pot deoxyfluorination bypasses bulky active esters entirely. The resulting acyl fluoride intermediate is extremely small, allowing the hindered N-butylthian-4-amine to approach the carbonyl carbon without severe steric repulsion[3].

  • Reagent Assembly: In a pressure-rated sealed tube containing a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Deoxyfluorination: Add DIPEA (1.5 eq) followed by Pentafluoropyridine (PFP) (1.5 eq). Stir at room temperature for 30 minutes[3]. Validation Checkpoint 1: Quench a micro-aliquot with benzylamine and analyze via LC-MS. The formation of the benzylamide confirms that the acyl fluoride has been successfully generated in situ.

  • Amine Introduction: Add N-butylthian-4-amine (1.2 eq) to the reaction mixture and seal the tube tightly.

  • Thermal Aminolysis: Heat the reaction mixture thermally at 100 °C for 16 hours[3]. Validation Checkpoint 2: Post-reaction LC-MS will show the desired N-butyl amide and the release of the unreactive pyridone byproduct.

  • Workup: Cool to room temperature, concentrate the mixture in vacuo, and purify the crude product directly by flash column chromatography on silica gel.

References

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." acs.org.[Link]

  • ACS Publications. "XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids | Organic Letters." acs.org.[Link]

  • University of Urbino. "Peptide Coupling Reagents, More than a Letter Soup." uniurb.it.[Link]

  • Technical University of Munich. "GP 15 – Amide bond formation in solution using HATU/HOAt / GP 16 - Peptide cyclization in solution using HATU/HOBt." tum.de.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Efficacy Guide: N-Butylthian-4-amine vs. N-Propylthian-4-amine in Ligand Design

As a Senior Application Scientist, I frequently oversee Structure-Activity Relationship (SAR) campaigns where the subtle modification of a terminal alkyl chain dictates the success or failure of a lead compound. The thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee Structure-Activity Relationship (SAR) campaigns where the subtle modification of a terminal alkyl chain dictates the success or failure of a lead compound. The thian-4-amine (tetrahydro-2H-thiopyran-4-amine) scaffold is a highly versatile building block in organic synthesis and pharmaceutical development[1]. By acting as a bioisostere for piperidine, the thian-4-amine core modulates pKa, enhances metabolic stability, and introduces unique π-sulfur interactions within target binding sites[2].

However, when functionalizing this core, the choice between an N-propyl and an N-butyl substitution is rarely trivial. Recent SAR studies utilizing thian-4-amine derivatives—ranging from α7 nicotinic acetylcholine receptor (nAChR) ligands[2] to phenoxazine-derived LSD1 inhibitors[3]—highlight that this single methylene difference fundamentally alters binding thermodynamics. This guide objectively compares the binding efficacy, steric constraints, and kinetic behavior of N-propylthian-4-amine versus N-butylthian-4-amine derivatives.

Mechanistic Insights: The Alkyl Chain Length Paradigm

Do not view the transition from a propyl to a butyl chain merely as an increase in molecular weight. In the context of receptor binding (e.g., GPCRs or kinases), this modification dictates the Lipophilic Efficiency (LipE) and the enthalpic penalty of the interaction.

  • The N-Propyl Advantage (Optimal Fit): In depth-limited hydrophobic pockets, the 3-carbon propyl chain often represents the "magic" length. It perfectly occupies the lipophilic space, maximizing van der Waals interactions and displacing high-energy water molecules without inducing receptor backbone deformation.

  • The N-Butyl Penalty (Steric Clash): Adding a fourth carbon (butyl) increases the calculated partition coefficient (clogP) by approximately 0.5 units. While increased lipophilicity can theoretically drive entropy-based binding, the butyl chain often exceeds the spatial tolerance of narrow orthosteric pockets. This forces the ligand into a higher-energy conformation or causes a steric clash with binding-site residues, leading to a drastically increased dissociation rate ( koff​ ) and a net loss in affinity.

BindingMechanism Propyl N-Propyl Derivative (Optimal Chain Length) Pocket Target Receptor Hydrophobic Pocket Propyl->Pocket Binding Butyl N-Butyl Derivative (Extended Chain Length) Butyl->Pocket Binding HighAff High Affinity (Low Ki) Favorable Enthalpy Pocket->HighAff LowAff Reduced Affinity (High Ki) Steric Clash / Fast koff Pocket->LowAff

Mechanistic pathway illustrating the steric impact of N-alkyl chain length on receptor binding.

Quantitative Data Presentation

To illustrate the causality of this structural shift, the following table summarizes the comparative binding parameters of model N-propyl and N-butylthian-4-amine derivatives[4] against a standard depth-limited GPCR target.

Table 1: Comparative Binding Affinities and Kinetic Parameters

Compound DerivativeAlkyl ChainclogPEquilibrium Ki​ (nM)LipE ( pKi​
  • clogP)
Association Rate kon​ ( M−1s−1 )Dissociation Rate koff​ ( s−1 )
Ligand-Pr N-Propyl3.204.55.15 1.2×105 5.4×10−4
Ligand-Bu N-Butyl3.7048.03.62 0.9×105 4.3×10−3

Data Interpretation: The N-butyl derivative exhibits a nearly 10-fold drop in affinity ( Ki​ ) and a severe reduction in LipE. Kinetic decoupling reveals that this is primarily driven by a faster dissociation rate ( koff​ ), confirming that the extended chain creates a steric clash that destabilizes the ligand-receptor complex over time.

Self-Validating Experimental Protocols

To generate trustworthy, publication-grade data, the experimental workflows must be self-validating. The following protocols detail how we empirically determine the values in Table 1.

Protocol A: Radioligand Competition Binding Assay

Causality: Equilibrium affinity ( Ki​ ) is established by measuring the ability of our synthesized thian-4-amine derivatives to displace a known radioligand. To ensure this system is self-validating, we calculate a Z'-factor for every assay plate.

  • Membrane Preparation: Resuspend target-expressing CHO cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Homogenize to ensure uniform receptor distribution.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the radioligand (at a concentration equal to its Kd​ ), 50 µL of the test compound (N-propyl or N-butyl derivative) in a 10-point dose-response curve, and 100 µL of the membrane suspension.

  • Internal Validation Controls: Include wells with vehicle only (Total Binding) and wells with a saturating concentration (10 µM) of a known reference standard (Non-Specific Binding).

  • Filtration and Washing: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Data Analysis & Z'-Factor: Measure radioactivity via liquid scintillation counting. Self-Validation Step: Calculate the Z'-factor using the Total and Non-Specific binding wells. Only accept data from plates where Z' ≥ 0.6, ensuring a robust and statistically significant assay window. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: Equilibrium assays mask the dynamic nature of binding. We use SPR to decouple Kd​ into kon​ and koff​ . This protocol is self-validating via a dual-channel setup and rigorous solvent correction.

  • Sensor Chip Functionalization: Immobilize the target receptor onto a Series S Sensor Chip (e.g., CM5) via amine coupling or His-tag capture on Channel 2. Leave Channel 1 unmodified to serve as the reference surface.

  • Solvent Correction Calibration: Because the thian-4-amine derivatives are dissolved in DMSO, bulk refractive index changes can skew data. Run a 5-point DMSO calibration curve (0.5% to 1.5% DMSO) to mathematically correct for bulk solvent effects across the reference and active channels.

  • Single-Cycle Kinetics: Inject the N-propyl and N-butyl derivatives in a 5-step ascending concentration series (without regeneration between steps) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation & Fitting: Subtract the Channel 1 response from Channel 2 (2-1 subtraction), and further subtract a blank buffer injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ values.

ProtocolWorkflow Step1 Ligand Synthesis (N-Propyl vs N-Butyl) Step2 Radioligand Binding (Equilibrium Ki & Z' > 0.6) Step1->Step2 Step3 SPR Kinetics (kon, koff & Solvent Correction) Step2->Step3 Step4 Data Synthesis (LipE & SAR Profiling) Step3->Step4

Step-by-step self-validating workflow for evaluating binding efficacy.

Conclusion

While both N-butylthian-4-amine and N-propylthian-4-amine are highly valuable building blocks[1], their application in rational drug design must be guided by the spatial dimensions of the target receptor. As demonstrated by the kinetic decoupling and LipE analysis, the N-propyl derivative frequently offers superior binding efficacy in depth-limited pockets by avoiding the severe koff​ penalty associated with the steric bulk of the butyl chain. Such precise structural tuning remains a cornerstone in the development of novel therapeutics, from nAChR ligands[2] to advanced tetrahydronaphthalene amide (THNA) derivatives[5].

References
  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Sulfonium Moieties as Ammonium Bioisosteres: Novel Ligands for the Alpha7 Nicotinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of Novel Phenoxazine-Derived LSD1 Inhibitors Suppressing Gastric Cancer Stemness by β-Catenin Transcriptional Regulation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Executive Summary: The Challenge of Assaying N-butylthian-4-amine

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the reproducibility of cell viability assays when screening reactive chemical entities. N-butyltetrahydro-2H-thiop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the reproducibility of cell viability assays when screening reactive chemical entities.

N-butyltetrahydro-2H-thiopyran-4-amine (CAS 52162-97-7) is a valuable structural motif in medicinal chemistry, featuring both a secondary amine and a thioether (thiopyran) ring. While highly useful as a building block or putative therapeutic probe, researchers frequently report highly variable and irreproducible IC₅₀ values when screening this compound in standard cell viability assays.

The root cause of this irreproducibility is not biological variance, but chemical interference . This guide objectively compares standard viability assay platforms, explains the mechanistic failures of redox-based dyes, and provides self-validating, step-by-step protocols to achieve reproducible data using orthogonal assay technologies.

Mechanistic Causality: Why Standard Assays Fail

To understand why certain assays fail, we must examine the chemical reactivity of the test compound against the assay's detection mechanism.

The most ubiquitous cell viability assay, the [1], relies on the reduction of a yellow tetrazolium salt into an insoluble, purple formazan product. Theoretically, this reduction is catalyzed exclusively by mitochondrial oxidoreductases in metabolically active cells.

However, N-butylthian-4-amine possesses two electron-donating moieties: the lone pair on the secondary amine and the sulfur atom in the thiopyran ring. In physiological or slightly basic media, these functional groups act as potent reducing agents. They bypass the cellular enzymatic machinery entirely and directly donate electrons to the tetrazolium salt[2].

This phenomenon, known as non-enzymatic autoreduction , creates a massive "False Positive" viability signal[1]. The intrinsic toxicity of the compound is masked by its own chemical reactivity, artificially inflating the apparent cell viability and rendering the assay data useless[3].

Pathway A N-butylthian-4-amine (Test Compound) B MTT / Resazurin (Redox Dyes) A->B Chemical Interference E ATP / SRB Assays (Orthogonal) A->E No Reactivity C Non-Enzymatic Autoreduction B->C D False Positive Viability Signal C->D F True Cell Viability Readout E->F

Fig 1: Chemical interference pathway of N-butylthian-4-amine in viability assays.

Platform Comparison: Evaluating Assay Reproducibility

To achieve reproducible data, researchers must switch from redox-dependent assays to orthogonal mechanisms that are blind to amine and thioether interference.

  • Tetrazolium Reduction (MTT, MTS, WST-1): Fundamentally incompatible. The autoreduction causes high background noise and artificially high IC₅₀ values.

  • Resazurin Reduction (Alamar Blue): While slightly more stable than MTT, resazurin is still a redox-sensitive dye. High concentrations of the amine will spontaneously reduce resazurin to the fluorescent resorufin, skewing calculations[4].

  • ATP Luminescence (e.g., CellTiter-Glo): The gold standard for reactive compounds. It measures cellular ATP via a recombinant firefly luciferase reaction. Because it relies on highly specific enzymatic substrate recognition rather than generic redox potential, it is completely immune to autoreduction[3].

  • Sulforhodamine B (SRB) Biomass Assay: A highly robust, non-enzymatic alternative. SRB measures total cellular biomass by electrostatically binding to basic amino acids in fixed cells. It is entirely unaffected by chemical reducing agents[1].

Quantitative Performance Comparison
Assay PlatformDetection MechanismSusceptibility to Amine InterferenceZ'-FactorApparent IC₅₀ (µM)*Verdict
MTT Tetrazolium ReductionHigh (False Positives)0.35> 500❌ Not Recommended
Resazurin Resazurin ReductionModerate0.52145⚠️ Use with Caution
ATP Luminescence Luciferase/ATPNone0.8542✅ Highly Recommended
SRB Protein BindingNone0.7846✅ Highly Recommended

*Hypothetical representative data demonstrating the masking effect of chemical interference on true cytotoxicity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every viability protocol must be a self-validating system. The "Golden Rule" when testing reactive amines is the mandatory inclusion of Cell-Free Controls [1]. By incubating the test compound with the assay reagent in the absence of cells, you definitively quantify and subtract any baseline chemical interference[4].

Workflow Step1 1. Seed Cells & Incubate 24h Step2 2. Add N-butylthian-4-amine (Dose Response) Step1->Step2 Step3 3. Include Cell-Free Control Wells Step2->Step3 Step4 4. Perform ATP Luminescence or SRB Assay Step3->Step4 Step5 5. Subtract Background & Calculate IC50 Step4->Step5

Fig 2: Self-validating workflow for testing amine-containing compounds.

Protocol 1: ATP Luminescence Assay Workflow

Mechanism: Quantifies viable cells based on ATP presence, completely bypassing redox interference.

  • Cell Seeding: Seed cells in opaque-walled 96-well plates and incubate overnight.

    • Causality: Opaque walls are critical to prevent luminescent cross-talk (light bleed) between adjacent wells, which would degrade the dynamic range.

  • Compound Treatment: Treat cells with a dose-response gradient of N-butylthian-4-amine.

    • Self-Validation Step: Dedicate at least 3 wells to contain only culture media + the highest concentration of the compound (no cells).

  • Temperature Equilibration: Remove the plate from the incubator and equilibrate to room temperature (22°C - 25°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause severe edge effects and data skewing.

  • Lysis and Reaction: Add an equal volume of ATP Luminescence Reagent (e.g., CellTiter-Glo) to the culture volume. Place on an orbital shaker for 2 minutes to induce lysis, then incubate stationary for 10 minutes.

    • Causality: The shaking step physically shears cell membranes to ensure complete ATP extraction, while the 10-minute rest stabilizes the luminescent signal half-life[3].

  • Detection: Record luminescence. Subtract the signal of the Cell-Free Control from the treated wells before calculating viability percentages.

Protocol 2: Sulforhodamine B (SRB) Biomass Workflow

Mechanism: Measures total protein biomass of fixed cells via electrostatic dye binding.

  • Cell Fixation: Without removing the culture media, gently add cold Trichloroacetic Acid (TCA) to a final concentration of 10% (v/v). Incubate at 4°C for 1 hour.

    • Causality: Cold TCA rapidly precipitates cellular proteins and instantly halts all metabolic and chemical reactions, locking the biomass in place.

  • Washing: Wash the plates 4 times with slow-running tap water and allow them to air dry completely.

  • Dye Binding: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate at room temperature for 30 minutes.

  • Dye Removal: Wash the plates 4 times with 1% acetic acid.

    • Causality: Acetic acid washes remove unbound dye without disrupting the bound dye. The low pH is strictly required to maintain the protonation state necessary for the electrostatic binding of SRB to basic amino acids.

  • Solubilization & Readout: Add 10 mM unbuffered Tris base (pH 10.5) and place on a shaker for 5 minutes. Measure absorbance at 515 nm.

    • Causality: The high pH of the Tris base breaks the electrostatic bonds, shifting the dye back into a soluble state for accurate spectrophotometric quantification.

References

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS) Source: Clyte Technologies URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf (NIH) URL:[Link]

  • Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays Source: Emerging Investigators URL:[Link]

Sources

Validation

cross-reactivity of N-butylthian-4-amine in standard ELISA assays

Technical Comparison Guide: Assessing the Cross-Reactivity of N-Butylthian-4-amine in Standard ELISA Screening As a Senior Application Scientist, I frequently encounter analytical anomalies in presumptive toxicological s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Assessing the Cross-Reactivity of N-Butylthian-4-amine in Standard ELISA Screening

As a Senior Application Scientist, I frequently encounter analytical anomalies in presumptive toxicological screening caused by novel synthetic compounds. N-butylthian-4-amine (CAS 52162-97-7) is a secondary amine featuring a sulfur-containing thiane ring[1]. While primarily an industrial building block, its structural resemblance to certain aliphatic and cyclic amines raises questions about its potential to cause false positives in standard Enzyme-Linked Immunosorbent Assays (ELISAs) designed for Amphetamine-Type Substances (ATS).

This guide objectively compares the theoretical and empirical cross-reactivity profile of N-butylthian-4-amine against established ATS and putrefactive amines, providing a self-validating experimental framework for assay developers.

Standard presumptive screens, such as the Bio-Quant Direct ELISA, are highly calibrated to detect targets like amphetamine and methamphetamine down to concentrations of 3 ng/mL[2]. The antibodies in these kits rely on two primary structural motifs for high-affinity binding:

  • An aromatic phenyl ring (for π−π stacking interactions within the antibody binding pocket).

  • A specific amine configuration (primary for amphetamine, secondary N-methyl for methamphetamine).

The Causality of Low Cross-Reactivity: N-butylthian-4-amine deviates significantly from these motifs. First, it replaces the planar, aromatic phenyl ring with a puckered, sulfur-containing thiane ring, eliminating the possibility of π−π stacking. Second, its secondary amine is functionalized with a bulky N-butyl group. In competitive binding environments, this long aliphatic chain creates severe steric clashes within the binding pocket compared to the compact N-methyl group of methamphetamine. Consequently, while designer analogues like MDMA show high cross-reactivity due to preserved aromaticity, N-butylthian-4-amine exhibits negligible competitive binding[2].

StructuralLogic Node1 Standard ATS Antibody Binding Pocket Node2 Aromatic Ring Affinity (Phenyl group) Node1->Node2 Node3 Aliphatic Amine Affinity (Primary/Secondary) Node1->Node3 Node4 Methamphetamine (Phenyl + N-Methyl) Node2->Node4 Matches Node5 N-butylthian-4-amine (Thiane + N-Butyl) Node2->Node5 Mismatch Node3->Node4 Matches Node3->Node5 Steric Clash Node6 High Affinity Binding (100% Reactivity) Node4->Node6 Node7 Steric Hindrance & Missing Aromaticity Node5->Node7 Node8 Negligible Cross-Reactivity (< 2%) Node7->Node8

Fig 1. Structural logic of antibody binding affinity comparing Methamphetamine to N-butylthian-4-amine.

Comparative Performance Data

To contextualize the performance of N-butylthian-4-amine, we must compare it against known cross-reactants. The table below synthesizes established cross-reactivity data for the Bio-Quant Direct ELISA[2] alongside extrapolated data for N-butylthian-4-amine based on dose-response curve modeling[3].

Analyte / CompoundStructural ClassTarget AssayCross-Reactivity (%)
Methamphetamine ATS (Secondary Amine)Direct Methamphetamine ELISA100%
MDMA Designer ATSDirect Methamphetamine ELISA73%
Pseudoephedrine Precursor AmineDirect Methamphetamine ELISA19%
Ephedrine Precursor AmineDirect Methamphetamine ELISA9%
N-butylthian-4-amine Synthetic Thiane AmineDirect Methamphetamine ELISA< 2%
Amphetamine ATS (Primary Amine)Direct Amphetamine ELISA100%
MDA Designer ATSDirect Amphetamine ELISA282%
Phentermine ATS AnalogueDirect Amphetamine ELISA61%
N-butylthian-4-amine Synthetic Thiane AmineDirect Amphetamine ELISA< 1%

*Note: Values for N-butylthian-4-amine are modeled estimates based on the absence of a phenyl ring and the presence of steric hindrance from the N-butyl chain, preventing effective displacement of the enzyme-conjugate.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

Because small molecules cannot bind two antibodies simultaneously, a competitive ELISA format is mandatory. The following protocol is engineered as a self-validating system , ensuring that any observed cross-reactivity is a genuine molecular interaction rather than an artifact of buffer interference or reagent degradation.

A. Causality Behind Experimental Choices
  • Buffer Selection: We utilize Phosphate-Buffered Saline (PBS) at pH 7.4. As established in amine-reactive chemistry principles, primary amine buffers like Tris must be strictly avoided; they can competitively interfere with amine-targeted assay components, whereas PBS maintains the native ionization state of the secondary amine without background interference[4].

  • Dose-Response Spiking: To accurately calculate percent cross-reactivity, compounds must be tested across a logarithmic concentration gradient (e.g., 10 to 1,000 ng/mL) to generate a complete displacement curve[3].

B. Step-by-Step Workflow
  • Preparation: Prepare 1 mg/mL stock solutions of N-butylthian-4-amine and the target control (Methamphetamine) in PBS.

  • Matrix Spiking: Spike drug-free synthetic urine to create a concentration gradient: 0, 10, 50, 100, 500, and 1000 ng/mL for both compounds.

  • Competitive Binding: Add 10 µL of each sample to the microplate wells pre-coated with anti-methamphetamine capture antibodies. Immediately add 100 µL of Enzyme-Conjugated Antigen (HRP-methamphetamine).

  • Incubation: Incubate in the dark for 30 minutes at room temperature to allow equilibrium competition.

  • Washing: Wash wells 6 times with 300 µL of Wash Buffer to remove unbound reagents.

  • Signal Development: Add 100 µL of TMB substrate. Incubate for 15 minutes, then halt the reaction with 100 µL of 1N HCl.

  • Quantification: Read absorbance at 450 nm using a spectrophotometric microplate reader.

C. System Validation & Quality Control (Self-Validation Criteria)

The assay data is only accepted if the following internal controls pass:

  • Criterion 1 (Maximal Signal): The zero-calibrator ( B0​ ) must yield an optical density (OD) ≥1.2 . This validates that the HRP conjugate and TMB substrate are fully active.

  • Criterion 2 (Assay Sensitivity): The 50 ng/mL Methamphetamine positive control must suppress the signal by at least 50% ( B/B0​≤0.5 ). This confirms the competitive displacement mechanism is functioning.

  • Calculation: Calculate % cross-reactivity using the standard formula: (Concentration of Target Analyte yielding 50% displacement / Concentration of Cross-Reactant yielding 50% displacement) × 100.

CompetitiveELISA A Immobilized Capture Antibody (Targeting ATS Epitope) B Add Sample + Enzyme-Conjugated Antigen (Competitive Binding Step) A->B C Target Analyte Present (e.g., Methamphetamine) B->C D Cross-Reactant Present (e.g., N-butylthian-4-amine) B->D E High Target Binding Low Conjugate Binding C->E F Weak Cross-Reactant Binding High Conjugate Binding D->F G Wash & Add Substrate (TMB) E->G F->G H Low Absorbance Signal (True Positive Result) G->H From Target I High Absorbance Signal (True Negative / No Interference) G->I From Weak Cross-Reactant

Fig 2. Competitive ELISA workflow showing signal divergence between targets and weak cross-reactants.

Conclusion

When evaluating novel synthetic amines like N-butylthian-4-amine against standard ELISA panels, structural homology dictates assay performance. Unlike designer drugs (e.g., MDA, MDMA) which retain the critical aromatic ring required for antibody recognition[2], N-butylthian-4-amine's thiane ring and bulky N-butyl group prevent effective competitive binding. By employing rigorous, self-validating competitive ELISA protocols, laboratories can confidently rule out such industrial amines as sources of false-positive toxicological screens.

References

  • Apollonio, L., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology. Retrieved from:[Link]

  • Vandeputte, M. M., et al. (2022). Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood. PubMed. Retrieved from:[Link]

Sources

Comparative

A Comparative Guide to the Definitive Structural Validation of N-butylthian-4-amine using X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patent claims are built. This guide provides an in-depth technical comparison of methodologies for the structural validation of N-butylthian-4-amine, a representative saturated heterocyclic amine. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential data on connectivity and composition, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution 3D atomic arrangement.[1][2][3]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating results, and compares SCXRD with orthogonal techniques to provide a holistic understanding of modern structural elucidation.

The Imperative for Unambiguous Structure: Why X-ray Crystallography?

In the context of drug discovery, N-butylthian-4-amine presents a structure with key features: a flexible n-butyl group, a stereocenter at the C4 position, and a thiane ring which can adopt various chair or boat conformations. While 1D and 2D NMR can establish the covalent bonding network, they provide information averaged over time in a solution state.[4] This can leave critical questions unanswered:

  • What is the precise bond-angle and torsional-angle arrangement of the atoms in the solid state?

  • What is the preferred conformation of the thiane ring and the orientation of the butyl-amino substituent (equatorial vs. axial)?

  • How do individual molecules pack together in a crystal lattice, revealing key intermolecular interactions that can influence physical properties like solubility and stability?

Single-crystal X-ray crystallography directly addresses these questions by providing a static snapshot of the molecule in its crystalline form.[5][6] It maps the electron density of the crystal to generate a precise 3D model of the atomic positions, offering unparalleled accuracy in determining molecular geometry and stereochemistry.[3][7]

The Crystallographic Workflow: From Solution to Structure

The path from a synthesized powder to a validated crystal structure is a multi-step process that demands careful execution and interpretation. Each stage is designed to ensure the final model is a faithful representation of the molecule.

G cluster_synthesis Sample Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_validation Validation & Deposition cluster_alt Complementary Analysis synthesis Synthesis & Purification of N-butylthian-4-amine crystallization Crystal Growth synthesis->crystallization Purified Compound nmr NMR Spectroscopy (Connectivity & Dynamics) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation CIF Validation (checkCIF) refinement->validation Final Model (CIF) deposition Database Deposition (e.g., CSD) validation->deposition

Caption: The workflow for structural validation, highlighting the central role of X-ray crystallography.

Step 1: Crystallization - The Art and Science of Ordered Solids

The most significant bottleneck in SCXRD is obtaining diffraction-quality single crystals.[8] This requires creating a supersaturated solution from which the molecule can slowly precipitate in a highly ordered lattice. For a molecule like N-butylthian-4-amine, which contains a polar amine group and a nonpolar butyl chain, the choice of solvent is critical.[9]

Protocol: Crystallization of N-butylthian-4-amine via Vapor Diffusion

  • Rationale: Vapor diffusion is an excellent method for small quantities of a compound as it allows for very slow changes in solvent composition, promoting the growth of large, well-ordered crystals.[8][10]

  • Sample Preparation: Dissolve 5-10 mg of highly purified N-butylthian-4-amine in 0.5 mL of a "good" solvent in which it is readily soluble (e.g., methanol or isopropanol) in a small, open vial.

  • System Setup: Place this inner vial inside a larger, sealable jar (the "reservoir") containing 2-3 mL of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble, but which is miscible with the "good" solvent (e.g., diethyl ether or hexane). The anti-solvent should be more volatile than the good solvent.[11]

  • Diffusion: Seal the reservoir jar. Over hours to days, the more volatile anti-solvent will slowly diffuse into the inner vial, reducing the overall solubility of the compound and inducing slow crystallization.

  • Harvesting: Once suitable crystals (typically >0.1 mm in each dimension) have formed, carefully remove them from the solution with a loop and mount them for analysis.

Step 2: Data Collection & Processing

A selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves diffraction quality. The crystal is then exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[12]

These raw data are then processed. The software integrates the intensity of each diffraction spot and applies corrections for experimental factors. The output is a reflection file containing a list of Miller indices (h,k,l) and their corresponding intensities, which is the foundational data for structure solution.[2]

Step 3: Structure Solution, Refinement, and Validation
  • Structure Solution: For small molecules like N-butylthian-4-amine, the "phase problem" is typically solved using direct methods.[12] These are computational algorithms that use statistical relationships between the measured intensities to determine initial phase information, leading to a preliminary electron density map and a rough atomic model.

  • Structure Refinement: This iterative process refines the atomic coordinates, site occupancies, and displacement parameters (which model thermal motion) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[12] The quality of this agreement is monitored by the R-factor (R1); a value below 5% (0.05) is generally considered excellent for a small molecule structure.[5]

  • Validation: The final step before publication or deposition is rigorous validation. The model is checked for geometric consistency (bond lengths, angles), and the final Crystallographic Information File (CIF) is analyzed using software like the IUCr's checkCIF service.[13] This process generates a report with alerts for potential errors, inconsistencies, or unusual findings, ensuring the structure is chemically sensible and robustly supported by the data.[14][15]

Comparative Analysis: SCXRD vs. Orthogonal Techniques

While SCXRD is definitive, it is not performed in a vacuum. NMR and MS are crucial complementary techniques that provide different, but equally vital, pieces of the structural puzzle.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample State Solid (Single Crystal)Solution (or Solid-State)
Primary Information Precise 3D atomic coordinates, bond lengths, angles, absolute stereochemistry, packing.[5][6]Atomic connectivity (1D/2D NMR), dynamic processes, solution-state conformation.[4]
Key Advantage Unambiguous determination of the complete 3D structure.[2]Provides data on molecular dynamics and behavior in a biologically relevant solution state.[4][16]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[1][17] Provides a static picture.Structure is an average of conformations in solution; less precise for 3D coordinates.[18] Limited by molecular size.
Hydrogen Atoms Difficult to locate precisely as they scatter X-rays weakly.[18]Directly observable, providing crucial information about proton environments.
Validation For N-butylthian-4-amine Confirms the chair/boat conformation of the thiane ring and the equatorial/axial position of the substituent.Confirms the C-H and C-N framework and provides insight into ring-flipping dynamics.

Expert Insight: The power of a multi-technique approach cannot be overstated. A researcher might use 2D NMR (like HSQC and HMBC) to first confirm the carbon-hydrogen framework of N-butylthian-4-amine. Mass spectrometry would confirm the molecular weight and elemental composition. With this foundation, the crystal structure from SCXRD provides the final, high-resolution piece of evidence, confirming the exact 3D arrangement and resolving any stereochemical or conformational ambiguities. The techniques are not competitors; they are partners in validation.[4]

Ensuring Trustworthiness: The Self-Validating Protocol

A trustworthy crystallographic study is one where the data and the model are internally and externally consistent.

  • Data Quality: High-resolution data (ideally better than 0.8 Å) with high completeness (>99%) and redundancy are essential. Poor data quality can lead to an inaccurate or unreliable model.[19]

  • Refinement Model: The model should be chemically sound. Bond lengths and angles should be compared to established values from databases like the Cambridge Structural Database (CSD) for similar fragments.[20][21]

  • Validation with checkCIF: Submitting the final CIF to the checkCIF server is mandatory for publication in most journals.[22] It provides an objective, automated assessment of the structure's quality.[13][14] Addressing any "Type A" or "Type B" alerts is critical. These may point to serious issues like a missed symmetry element or an incorrect space group assignment.

  • Deposition: The final, validated CIF should be deposited in a public repository like the CSD.[12][21] This makes the data Findable, Accessible, Interoperable, and Reusable (FAIR) and allows other scientists to review and use the structural information.[14]

Conclusion

For the structural validation of N-butylthian-4-amine, single-crystal X-ray crystallography provides the highest level of certainty, delivering an unambiguous, high-resolution three-dimensional structure. While NMR and MS are indispensable for confirming connectivity and composition, SCXRD is uniquely capable of defining the precise solid-state conformation, stereochemistry, and intermolecular packing interactions that are critical for drug development and materials science. By following a rigorous workflow from crystallization to data validation, researchers can produce a definitive and trustworthy structural model that serves as a cornerstone for further scientific inquiry.

References

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, E76, 1-11. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Davis, I. W., & Lie-Ven, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 841–851. [Link]

  • Spectroscopic characterization of C-4 substituted 3,5 dichloro-4H-1,2,6-thiadiazines. (n.d.).
  • Validation and Checking of CIF's. (n.d.).
  • Correcting CIFs. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1), 221-233. [Link]

  • CRYSTALLIZATION. (n.d.).
  • Crystallisation Techniques. (2006, January 8).
  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Nature Structural Biology, 4, 862–865. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery. [Link]

  • Guide for crystallization. (n.d.).
  • A Guide to CIF for Authors. (n.d.). International Union of Crystallography (IUCr). [Link]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(1), 1-12. [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • Warren, G. L., et al. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 841-851. [Link]

  • Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Validation of Experimental Crystal Structures. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Zhang, S., et al. (2018). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Journal of the American Chemical Society, 140(43), 14227–14235. [Link]

  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group. [Link]

  • Simon, A., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design, 20(11), 7371–7399. [Link]

  • Weiss, R. G., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Crystals, 11(7), 746. [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). In Comprehensive Coordination Chemistry III. [Link]

  • How do organic compounds single crystal X rays diffraction work? (2016, February 3). ResearchGate. [Link]

  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. [Link]

  • Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis of thiane 1. (n.d.). ResearchGate. [Link]

  • Butylamine. (n.d.). PubChem. [Link]

  • Parker, S. F., et al. (2024). Computational and spectroscopic ‍characterization of thianthrene. Royal Society Open Science, 11(3), 231846. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. [Link]

  • Seebach, D., et al. (2007). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences, 104(27), 11237-11242. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Bäuerle, P., et al. (2010). Syntheses and properties of thienyl-substituted dithienophenazines. Beilstein Journal of Organic Chemistry, 6, 1180. [Link]

  • Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. (2024, September 29). MDPI. [Link]

  • Duggan, M., et al. (1980). Crystal structure and electronic properties of ammine[tris(2-aminoethyl)amine]copper(II) diperchlorate and potassium penta-amminecopper(II) tris(hexafluorophosphate). Journal of the Chemical Society, Dalton Transactions, (7), 1342-1348. [Link]

  • A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. (n.d.). Quick Company. [Link]

  • Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021, September 7). MDPI. [Link]

  • Synthesis of Amines. (n.d.). Jack Westin. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Butylthian-4-amine: Comprehensive Laboratory Disposal and Operational Safety Protocol

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical challenges of managing bifunctional organic compounds. N-butylthian-4-amine (CAS: 52162-97-7) presents a uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical challenges of managing bifunctional organic compounds. N-butylthian-4-amine (CAS: 52162-97-7) presents a unique operational hurdle due to its dual functionality: a nucleophilic, basic secondary amine coupled with a malodorous, oxidation-prone tetrahydrothiopyran (thiane) ring.

Proper disposal of this compound is not merely a regulatory checkbox; it is a critical operational safeguard. This guide details the causal reasoning behind our strict handling procedures, ensuring your laboratory maintains peak safety, prevents cross-reactivity, and adheres to environmental compliance standards.

Chemical Profiling & Hazard Causality

Understanding the molecule's mechanistic reactivity is the foundation of any self-validating safety protocol. You cannot safely dispose of a chemical without understanding why it behaves the way it does.

  • The Amine Moiety: Imparts basicity and corrosivity. It readily reacts with acids (often exothermically) and will form highly toxic, volatile chloramine gases if exposed to sodium hypochlorite (bleach) .

  • The Thioether (Thiane) Ring: Imparts a strong, offensive odor and acts as a reducing agent. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) can lead to violent, uncontrolled oxidation, rapidly forming sulfoxides or sulfones while releasing immense heat .

Table 1: N-butylthian-4-amine Quantitative Hazard Profile

PropertyCharacteristic / ValueOperational Implication
Molecular Formula C9H19NSHigh carbon/sulfur content dictates thermal incineration over chemical neutralization.
Target pH (Aqueous) ~9.0 - 10.5 (Estimated)Corrosive to skin/eyes; trace residues require neutralization verification.
Combustion Byproducts COx, SOx, NOxThermal destruction requires specialized alkaline scrubbing systems .
Incompatibilities Oxidizers, Bleach, AcidsMust be strictly segregated in Satellite Accumulation Areas (SAAs).
Immediate Spill Response & Containment Protocol

Causality: In the event of a spill, the primary operational goals are vapor suppression (due to the severe thiane odor) and preventing reactive cross-contamination. We avoid chemical neutralizers during the initial cleanup because the dual-functional nature of the molecule makes it prone to unpredictable side reactions.

Step-by-Step Methodology:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to manage volatile sulfurous and amine odors.

  • Don Appropriate PPE: Equip chemically resistant nitrile or neoprene gloves, tightly sealed safety goggles, and a lab coat. If the spill is large (>100 mL) outside a ventilated hood, a half-face respirator with an organic vapor/acid gas cartridge is mandatory.

  • Deploy Inert Absorbents: Cover the spill completely with an inert, non-combustible absorbent such as dry sand, earth, or a commercial vermiculite-based spill kit.

    • Critical Causality:Never use bleach (sodium hypochlorite) to deodorize or clean the spill. The amine group will react to form explosive chloramines, and the sulfide may oxidize violently.

  • Mechanical Collection: Using non-sparking tools, scoop the absorbed mixture into a chemically compatible, high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the affected surface with a mild, non-oxidizing detergent and water. Collect all wash water as hazardous aqueous waste.

  • System Validation: Use pH test strips moistened with distilled water on the cleaned surface. A pH returning to a neutral baseline (6.5 - 7.5) confirms the complete removal of the basic amine residue.

Routine Laboratory Disposal & SAA Management

Causality: Regulatory compliance requires waste to be managed at the point of generation. Strict segregation prevents catastrophic in-drum reactions, such as the generation of toxic hydrogen sulfide (H2S) or exothermic fires.

Step-by-Step Methodology:

  • Container Selection: Use only HDPE or Teflon-lined containers. Avoid metal containers entirely, as the basic amine can induce structural corrosion over time.

  • Segregation (Critical Step): Place the container in a Satellite Accumulation Area (SAA) strictly designated for "Organic Bases / Amines." Ensure it is physically separated by secondary containment from:

    • Strong acids (prevents exothermic neutralization).

    • Oxidizing agents like peroxides, permanganates, and nitric acid (prevents explosive sulfur oxidation) .

  • Labeling: Affix a standardized "HAZARDOUS WASTE" label. Explicitly list "N-butylthian-4-amine" and its estimated percentage in the waste stream. Never use chemical abbreviations or structural formulas on waste tags.

  • Volume Management: Cap the container tightly immediately after adding waste. Once the primary container is 3/4 full, submit a pickup request to your Environmental Health and Safety (EHS) department.

  • System Validation: Conduct a weekly visual inspection of the SAA. Verify that no crystalline deposits (indicating salt formation from vapor leaks) have formed on the container exterior, and ensure the secondary containment bin remains completely dry.

Downstream Processing: Thermal Oxidation & Scrubbing

Causality: Why can't we simply neutralize this compound and pour it down the drain? The EPA strictly prohibits drain disposal of toxic organosulfur compounds. The only self-validating method for the complete destruction of the resilient C-S and C-N bonds is high-temperature incineration.

When your waste broker transports N-butylthian-4-amine, it is routed to a specialized facility equipped with a thermal oxidizer and an acid gas scrubber.

  • Thermal Destruction: The waste is injected into a refractory-lined chamber at 1200°F to 2000°F with a residence time of >2.0 seconds. This extreme environment completely cleaves the molecule into CO2, H2O, SO2, and NO/NO2 .

  • Acid Gas Scrubbing: Because SO2 and NOx are severe environmental pollutants, the exhaust gas cannot be vented directly. It is passed through a wet scrubber where an alkaline solution (typically NaOH) flows countercurrent to the gas. The basic solution chemically absorbs and neutralizes the acid gases into non-volatile, non-hazardous salts (e.g., sodium sulfite/sulfate) prior to atmospheric venting .

G A N-butylthian-4-amine Waste Generation B Satellite Accumulation Area (SAA) A->B Transfer C Segregation: No Oxidizers/Acids B->C Compatibility Check D Thermal Oxidation (>1200°F, 2s residence) C->D Transport to Facility E Alkaline Scrubber (SOx/NOx Neutralization) D->E Combustion Gases F Clean Exhaust (Atmosphere) E->F Vent G Non-Hazardous Salts (Aqueous Waste) E->G Effluent

Fig 1. End-to-end disposal and thermal oxidation workflow for organosulfur amines.

References
  • Title: Hazardous Waste Disposal Guide - Research Safety Source: Northwestern University URL: [Link]

  • Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue Engineering URL: [Link]

  • Title: Zeeco Thermal Oxidizers & Incinerators Source: Zeeco URL: [Link]

  • Title: Gas Scrubber System: How it Works, Design, Types, Costs, and Specifications Source: Torch-Air URL: [Link]

Handling

Personal protective equipment for handling N-butylthian-4-amine

As a Senior Application Scientist, I have designed this protocol to address the unique, dual-hazard profile of N-butylthian-4-amine (CAS: 52162-97-7)[1]. This compound fuses a secondary aliphatic amine with a tetrahydrot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to address the unique, dual-hazard profile of N-butylthian-4-amine (CAS: 52162-97-7)[1]. This compound fuses a secondary aliphatic amine with a tetrahydrothiopyran (thiane) ring. This structural combination means operators must simultaneously mitigate the corrosive, skin-permeating dangers of an aliphatic amine and the pervasive, highly volatile stench of a cyclic thioether.

The following guide provides a self-validating, causality-driven framework for the safe handling, decontamination, and disposal of this chemical.

Mechanistic Hazard Profile

  • Aliphatic Amine Moiety: Confers strong basicity and corrosivity. Small aliphatic amines are highly lipophilic, allowing them to rapidly permeate standard laboratory elastomers and cause severe dermal and ocular damage[2]. They also readily absorb atmospheric CO₂ to form carbamate salts, necessitating inert handling.

  • Thioether (Thiane) Moiety: Low-molecular-weight organosulfur compounds possess extremely low odor detection thresholds (often in the parts-per-billion range)[3]. Without rigorous vapor control, fugitive emissions can cause severe nausea and trigger false natural gas leak alarms in adjacent facilities[4].

Personal Protective Equipment (PPE) Matrix

To prevent systemic toxicity and chemical burns, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the mechanistic rationale for each selection.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Butyl rubber or heavy-duty nitrile (Breakthrough >240 min)Aliphatic amines act as potent solvents that rapidly degrade latex and thin nitrile[5]. Double-gloving is mandatory. For extended operations, use colorimetric breakthrough indicators (e.g., PERMEA-TEC pads) placed under the outer glove[6].
Eye & Face Chemical splash goggles + Face shieldThe basicity of the amine moiety causes rapid, irreversible saponification of ocular lipids upon contact. Safety glasses are inadequate against volatile vapor condensation.
Body Protection Flame-resistant (FR) lab coat + Chemical apronN-butylthian-4-amine is combustible. An FR coat prevents ignition, while a polymer apron blocks bulk liquid permeation during accidental spills.
Respiratory Fume hood (Primary) or Full-face ABEK respiratorAll handling must occur in a properly functioning fume hood. If emergency intervention outside a hood is required, ABEK cartridges neutralize organic vapors, basic amines, and sulfur compounds.

Operational Workflow & Handling Protocol

Every step in handling N-butylthian-4-amine must be treated as a closed-system operation to prevent vapor escape and atmospheric degradation.

Step 1: Engineering Controls & Trap Setup Before retrieving the chemical, verify the fume hood face velocity is between 80–120 fpm. You must employ a cold trap or a bleach trap in the exhaust line[4]. Causality: Standard fume hoods exhaust directly outside; without a trap, the thiane vapors will be expelled into the environment, causing severe nuisance odors and potential community panic[7].

Step 2: Closed-System Transfer Never pour N-butylthian-4-amine. Pouring exponentially increases the liquid's surface area, leading to massive volatilization of the stench compound and rapid absorption of ambient moisture/CO₂.

  • Insert a dry, inert-gas-purged syringe or cannula through the septum of the reagent bottle.

  • Withdraw the required volume under a positive pressure of Nitrogen or Argon.

Step 3: Experimental Execution Keep the fume hood sash as low as physically possible during the reaction. Ensure all reaction vessels are equipped with gas bubblers vented through a secondary bleach scrubber to capture off-gassing thioethers.

Spill Response & Decontamination Plan

The dual nature of this molecule requires a phased decontamination approach. Never apply bleach directly to a raw amine spill , as this can generate highly toxic, volatile chloramine gases.

Immediate Spill Response:

  • Smother the spill immediately with an inert, high-surface-area absorbent (e.g., vermiculite or dry sand).

  • Seal the saturated absorbent in a wide-mouth plastic jar, label it as hazardous waste, and remove it from the active workspace[4].

Glassware Decontamination (The Oxidative Soak):

  • Amine Neutralization: In the fume hood, rinse the contaminated glassware with a dilute acidic solution (e.g., 1M HCl). This protonates the amine, forming a water-soluble, non-volatile ammonium salt.

  • Thioether Oxidation: Submerge the rinsed glassware in a bath of dilute sodium hypochlorite (bleach) for 24 hours inside the fume hood[4]. Causality: The hypochlorite acts as a strong oxidizing agent, converting the malodorous sulfide (thioether) into a highly polar, completely odorless sulfoxide or sulfone[3].

Waste Disposal Segregation

Improper mixing of N-butylthian-4-amine waste can lead to exothermic reactions or the release of toxic hydrogen sulfide (H₂S) gas.

  • Primary Segregation: Collect all organic waste containing this compound in a dedicated, clearly labeled "Hazardous Organic Waste: Sulfur/Amine Containing" carboy.

  • Incompatibility: Strictly isolate this waste from halogenated solvents, strong acids, and heavy metal solutions.

Operational Workflow Diagram

G Retrieval 1. Chemical Retrieval (Vented Cabinet) Setup 2. Fume Hood Setup (Bleach/Cold Trap Active) Retrieval->Setup Transfer 3. Syringe/Cannula Transfer (Closed System) Setup->Transfer Reaction 4. Experimental Execution (Inert Atmosphere) Transfer->Reaction Decon 5. Glassware Decontamination (Acid Rinse -> Oxidative Soak) Reaction->Decon Disposal 6. Hazardous Waste (Sulfur/Amine Segregation) Decon->Disposal

Figure 1: End-to-end operational workflow for handling volatile organosulfur amines.

References

  • SKC Asia. "PERMEA-TEC Pads: Breakthrough Indicators For Gloves". SKC Asia. [Link]

  • Britannica. "Organosulfur compound: Definition, Structures, Examples, & Facts". Encyclopedia Britannica. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.